(E)-10-Hydroxynortriptyline-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H21NO |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(2E)-2-[3-(trideuteriomethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol |
InChI |
InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11+/i1D3 |
InChI Key |
VAGXZGJKNUNLHK-XGLAJIDCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of (E)-10-Hydroxynortriptyline-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-10-Hydroxynortriptyline-d3 is the deuterated form of (E)-10-hydroxynortriptyline, a major active metabolite of the tricyclic antidepressant nortriptyline. Nortriptyline itself is an active metabolite of amitriptyline.[1][2] The introduction of deuterium atoms at the N-methyl group enhances the metabolic stability of the molecule, making it a valuable tool for pharmacokinetic and metabolic studies.[3] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, analytical methodologies for its quantification, and its role in metabolic pathways.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | (E)-10-Hydroxynortriptyline | Nortriptyline |
| Molecular Formula | C₁₉H₁₈D₃NO[3] | C₁₉H₂₁NO[3] | C₁₉H₂₁N[3] |
| Molecular Weight ( g/mol ) | 282.39[3] | 279.38[3] | 263.38[3] |
| CAS Number | Not consistently reported | 47132-16-1[4] | 72-69-5[3] |
| Appearance | White to off-white crystalline solid[3] | White to off-white solid powder[5] | - |
| Solubility | 143.17 mM in DMSO[3] | Soluble in DMSO and Ethanol[6] | - |
| Storage | 2-8°C Refrigerator[7] | -20°C for 3 years (powder); -80°C for 6 months (in solvent)[6] | - |
Experimental Protocols
The quantification of (E)-10-Hydroxynortriptyline and its deuterated analog in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The most common analytical techniques employed are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Plasma Analysis
This method offers high sensitivity and specificity for the simultaneous determination of nortriptyline and its metabolites.
1. Sample Preparation (Protein Precipitation): [8]
-
To a plasma sample, add a protein precipitating agent such as acetonitrile.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Sample Preparation (Liquid-Liquid Extraction): [9]
-
To a plasma sample, add an appropriate organic solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
Vortex the mixture to extract the analytes into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
3. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for separation.[8][9]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or 20 mM ammonium acetate) is commonly employed.[8][9]
-
Flow Rate: A typical flow rate is around 0.50 mL/min.[9]
-
Run Time: The total run time is generally short, in the range of 2.5 to 6 minutes.[8][9]
4. Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive mode is commonly used.[8][9]
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[9]
Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS experimental workflow for the analysis of this compound.
Metabolic Pathways
(E)-10-Hydroxynortriptyline is a key metabolite in the biotransformation of amitriptyline and nortriptyline. The metabolic cascade is primarily mediated by cytochrome P450 enzymes in the liver.
Amitriptyline, a tertiary amine, is first demethylated by CYP2C19 to form nortriptyline, a secondary amine.[10][11] Subsequently, nortriptyline undergoes hydroxylation at the 10-position, a reaction predominantly catalyzed by CYP2D6 , to yield (E)-10-hydroxynortriptyline.[10][11] A minor pathway involving CYP3A4 also contributes to this hydroxylation step. The (E)-isomer is the major product of this metabolic conversion.[1]
Metabolic Conversion of Amitriptyline
Caption: Metabolic pathway of amitriptyline to (E)-10-hydroxynortriptyline.
Mechanism of Action and Signaling
The pharmacological effects of nortriptyline, the parent compound of (E)-10-hydroxynortriptyline, are primarily attributed to the inhibition of norepinephrine and, to a lesser extent, serotonin reuptake at the presynaptic neuronal membrane.[12][13] This blockade of the norepinephrine transporter (NET) and the serotonin transporter (SERT) leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[14] (E)-10-hydroxynortriptyline also retains activity as a norepinephrine reuptake inhibitor.[3]
Nortriptyline's Primary Signaling Pathway
Caption: Mechanism of action of nortriptyline at the synapse.
Conclusion
This compound serves as an indispensable tool in the field of drug metabolism and pharmacokinetics. Its enhanced stability due to deuteration allows for precise tracing and quantification in complex biological systems. A thorough understanding of its chemical properties, analytical methodologies, and metabolic pathways is essential for researchers and scientists in the development of safer and more effective antidepressant therapies. The information presented in this guide provides a solid foundation for further investigation and application of this important molecule.
References
- 1. ClinPGx [clinpgx.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound () for sale [vulcanchem.com]
- 4. 10-Hydroxynortriptyline, (E)- | C19H21NO | CID 6440567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (E)-10-Hydroxynortriptyline (E-10-OH-NT) | Drug Metabolite | 47132-16-1 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Nortriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is the mechanism of Nortriptyline Hydrochloride? [synapse.patsnap.com]
- 14. ClinPGx [clinpgx.org]
An In-depth Technical Guide to the Synthesis and Characterization of (E)-10-Hydroxynortriptyline-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-10-Hydroxynortriptyline-d3 is the deuterated analog of (E)-10-Hydroxynortriptyline, a major active metabolite of the tricyclic antidepressant nortriptyline. Its isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry. This guide provides a comprehensive overview of a plausible synthetic route, detailed characterization data, and analytical methodologies for this compound.
Chemical and Structural Characteristics
This compound is characterized by a deuterium-substituted methyl group on the secondary amine of the (E)-isomer of 10-Hydroxynortriptyline. This isotopic substitution enhances its molecular weight, allowing for its differentiation from the endogenous, non-deuterated metabolite in biological matrices.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | (E)-5-(3-((methyl-d3)amino)propylidene)-10,11-dihydro-5H-dibenzo[a,d][1]annulen-10-ol |
| Molecular Formula | C₁₉H₁₈D₃NO |
| Molecular Weight | 282.4 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Isotopic Enrichment | ≥99% Deuterium |
Proposed Synthesis Pathway
While a definitive, publicly available synthesis protocol for this compound is not readily found in the literature, a plausible multi-step synthetic route can be proposed. This pathway commences with the commercially available precursor, dibenzosuberone, and incorporates stereoselective reduction and deuteromethylation steps.
Caption: Proposed synthetic pathway for this compound.
Characterization Data
The structural integrity and purity of synthesized this compound are confirmed through various analytical techniques. The data presented below is a compilation from commercially available sources.
Table 2: Analytical Characterization Data
| Analysis | Result |
| ¹H NMR | Consistent with the structure, showing the absence of a singlet for the N-methyl group and the presence of characteristic aromatic and aliphatic protons. |
| Mass Spectrometry (MS) | [M+H]⁺ at m/z 283.4, confirming the incorporation of three deuterium atoms. |
| High-Performance Liquid Chromatography (HPLC) | Purity >98% (typically analyzed by UV detection at ~254 nm). |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducible synthesis and analysis of this compound.
Proposed Synthesis Protocol
-
Step 1: Synthesis of Nortriptyline Precursor: A common route to nortriptyline involves the reaction of dibenzosuberone with a Grignard reagent, such as 3-(methylamino)propyl magnesium chloride, followed by dehydration.
-
Step 2: Stereoselective Hydroxylation: The introduction of the hydroxyl group at the 10-position can be achieved through various methods, potentially involving a stereoselective reduction of a 10-keto intermediate, which would be formed by oxidation of the nortriptyline precursor. This step is critical for obtaining the desired (E)-isomer.
-
Step 3: Deuteromethylation: The final step involves the introduction of the trideuteromethyl group. This can be accomplished by reacting the secondary amine precursor, (E)-10-hydroxy-desmethylnortriptyline, with a deuterated methylating agent, such as iodomethane-d3 (CD₃I), in the presence of a non-nucleophilic base like potassium carbonate.
Analytical Characterization Workflow
The following workflow outlines the typical analytical procedures for the characterization and quantification of this compound.
Caption: Analytical workflow for the quantification of this compound.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
A highly sensitive and specific HPLC-MS/MS method is essential for the accurate quantification of (E)-10-Hydroxynortriptyline and its deuterated internal standard in biological samples.[2][3]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[3]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.
-
Column Temperature: Maintained at around 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is preferred.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.
-
MRM Transition for (E)-10-Hydroxynortriptyline: Precursor ion (Q1) m/z 280.2 → Product ion (Q3) m/z 233.1
-
MRM Transition for this compound: Precursor ion (Q1) m/z 283.2 → Product ion (Q3) m/z 236.1
-
-
Applications in Research and Drug Development
This compound is a critical reagent in several key areas of pharmaceutical research:
-
Pharmacokinetic Studies: As an internal standard, it enables the precise quantification of the active metabolite (E)-10-Hydroxynortriptyline in plasma, serum, and other biological fluids, which is essential for determining absorption, distribution, metabolism, and excretion (ADME) profiles of nortriptyline.
-
Metabolic Profiling: It aids in the elucidation of metabolic pathways of nortriptyline and can be used to study the activity of specific drug-metabolizing enzymes, such as cytochrome P450 isozymes.
-
Bioequivalence Studies: In the development of generic formulations of nortriptyline, this compound is used as an internal standard to compare the bioavailability of the test formulation to a reference product.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. While a detailed, published synthesis protocol remains elusive, a plausible synthetic pathway has been proposed based on established organic chemistry principles. The compiled characterization data and detailed analytical methods offer a valuable resource for researchers and drug development professionals working with nortriptyline and its metabolites. The use of this compound as an internal standard is crucial for the accurate and reliable bioanalysis required in preclinical and clinical drug development.
References
- 1. EP0167256B1 - Nortriptyline derivatives, processes for their preparation, conjugates thereof to antigenic proteins and enzymes, antibodies thereto, and related assay methods - Google Patents [patents.google.com]
- 2. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to (E)-10-Hydroxynortriptyline-d3
This guide provides a comprehensive technical overview of this compound, a key analytical tool in the study of antidepressant metabolism and pharmacokinetics. It covers the compound's chemical properties, its role in metabolic pathways, and detailed methodologies for its use in a research setting.
Introduction
This compound is the deuterium-labeled stable isotope of (E)-10-Hydroxynortriptyline.[1] The non-labeled compound, (E)-10-Hydroxy Nortriptyline, is a primary and pharmacologically active metabolite of nortriptyline, a widely used tricyclic antidepressant.[1][2] Nortriptyline itself is the main active metabolite of another antidepressant, amitriptyline.[1]
Due to the incorporation of three deuterium atoms, this compound serves as an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry.[3][4] Its chemical and physical properties are nearly identical to the endogenous metabolite, allowing it to co-elute chromatographically and exhibit similar ionization efficiency. However, its increased mass allows it to be distinguished from the non-labeled analyte by the mass spectrometer. This makes it invaluable for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, ensuring accurate and precise quantification of (E)-10-Hydroxynortriptyline in biological matrices.[1][3]
Chemical and Physical Properties
The fundamental properties of this compound and its non-labeled analog are summarized below.
| Property | This compound | (E)-10-Hydroxynortriptyline |
| Synonyms | E-10-OH-NT-d3, trans-10-Hydroxynortriptyline-d3 | trans-10-Hydroxynortriptyline, E-10-OH-NT |
| Molecular Formula | C₁₉H₁₈D₃NO | C₁₉H₂₁NO |
| Molecular Weight | 282.4 g/mol [5] | 279.4 g/mol [6][7] |
| IUPAC Name | (2E)-2-[3-(trideuteriomethylamino)propylidene]tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol[3] | 2-[3-(methylamino)propylidene]tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol[7] |
| Primary Use | Internal Standard for Clinical Mass Spectrometry[1] | Active drug metabolite |
Metabolism and Pharmacokinetics
The formation of (E)-10-hydroxynortriptyline is a critical step in the clearance of nortriptyline. This metabolic pathway is primarily governed by the polymorphic cytochrome P450 enzyme system.
Metabolic Pathway
Nortriptyline undergoes 10-hydroxylation to form both (E)- and (Z)- stereoisomers of 10-hydroxynortriptyline. The formation of the (E)-isomer is the more significant pathway and is mediated by two key enzymes:
-
CYP2D6 : This is the high-affinity enzyme responsible for the majority of (E)-10-hydroxylation at therapeutic concentrations.[8]
-
CYP3A4 : This is a low-affinity enzyme that contributes to the metabolism, particularly at higher concentrations of nortriptyline.[8]
The genetic polymorphism of the CYP2D6 gene leads to significant inter-individual variability in the rate of nortriptyline metabolism. Individuals can be classified as poor, extensive, or ultrarapid metabolizers, which directly impacts the plasma concentrations of both nortriptyline and its 10-hydroxy metabolites and can influence therapeutic outcomes and side effects.[9][10]
Bioanalytical Quantification
The accurate measurement of nortriptyline and its hydroxylated metabolites is crucial for clinical management and research. This compound is the preferred internal standard for LC-MS/MS methods.
General Analytical Workflow
A typical workflow for the quantification of (E)-10-hydroxynortriptyline in human plasma involves sample preparation, chromatographic separation, and detection by tandem mass spectrometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. musechem.com [musechem.com]
- 4. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 10-Hydroxynortriptyline, (E)- | C19H21NO | CID 6440567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 10-Hydroxynortriptyline | C19H21NO | CID 114770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. E- and Z-10-hydroxylation of nortriptyline: relationship to polymorphic debrisoquine hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 10-Hydroxylation of nortriptyline in white persons with 0, 1, 2, 3, and 13 functional CYP2D6 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of (E)-10-Hydroxynortriptyline-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-10-Hydroxynortriptyline is the primary and pharmacologically active metabolite of the tricyclic antidepressant nortriptyline. Its deuterated isotopologue, (E)-10-Hydroxynortriptyline-d3, serves as a valuable tool in pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the mechanism of action of (E)-10-Hydroxynortriptyline, focusing on its interaction with key molecular targets in the central nervous system. This document summarizes available quantitative data on its binding affinities and functional potencies, details relevant experimental methodologies, and presents signaling pathways and metabolic processes in standardized diagrams. The inclusion of a deuterated analog underscores the importance of understanding metabolic pathways and the potential for pharmacokinetic modulation in drug development.
Introduction
Nortriptyline, a second-generation tricyclic antidepressant, exerts its therapeutic effects primarily through the inhibition of norepinephrine and, to a lesser extent, serotonin reuptake. It undergoes extensive hepatic metabolism, predominantly mediated by the polymorphic cytochrome P450 enzyme CYP2D6, leading to the formation of several metabolites. Among these, (E)-10-Hydroxynortriptyline is the major active metabolite, often reaching higher plasma concentrations than the parent drug.[1] Understanding the pharmacological profile of this metabolite is crucial for a complete picture of nortriptyline's clinical efficacy and side-effect profile.
The deuterated form, this compound, is a stable isotope-labeled version of the metabolite. The substitution of hydrogen with deuterium atoms does not alter the fundamental mechanism of action but can significantly impact the rate of metabolism. This "kinetic isotope effect" makes deuterated compounds like this compound indispensable for use as internal standards in quantitative bioanalytical assays and for investigating drug metabolism and pharmacokinetics.
This guide will delve into the molecular pharmacology of (E)-10-Hydroxynortriptyline, providing researchers and drug development professionals with a detailed understanding of its mechanism of action.
Metabolic Pathway of Nortriptyline
Nortriptyline is principally metabolized in the liver via hydroxylation and N-demethylation. The hydroxylation at the 10-position, leading to the formation of (E)-10-Hydroxynortriptyline and its stereoisomer (Z)-10-Hydroxynortriptyline, is a major metabolic route. This reaction is primarily catalyzed by CYP2D6.[2][3][4] Genetic variations in the CYP2D6 gene can lead to significant inter-individual differences in the rate of nortriptyline metabolism and, consequently, in the plasma concentrations of both the parent drug and its hydroxylated metabolites.
The metabolic conversion of nortriptyline to (E)-10-Hydroxynortriptyline is a critical step that influences the overall pharmacological effect of nortriptyline treatment.
Mechanism of Action
The primary mechanism of action of (E)-10-Hydroxynortriptyline is the inhibition of the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft. This potentiation of noradrenergic neurotransmission is believed to be the main contributor to its antidepressant effects.
Monoamine Transporter Inhibition
(E)-10-Hydroxynortriptyline is a potent inhibitor of the norepinephrine transporter.[1][5][6] In vitro studies have shown that it is approximately 50% as potent as nortriptyline in inhibiting the neuronal uptake of norepinephrine.[7] While nortriptyline also inhibits the serotonin transporter (SERT), (E)-10-Hydroxynortriptyline exhibits greater selectivity for NET.[6] This increased selectivity for noradrenergic systems may contribute to a distinct pharmacological profile compared to the parent compound.
Receptor Binding Profile
A key characteristic of (E)-10-Hydroxynortriptyline is its significantly reduced affinity for various neurotransmitter receptors compared to nortriptyline, particularly muscarinic acetylcholine receptors. This difference is clinically significant as it translates to a lower burden of anticholinergic side effects, such as dry mouth, constipation, and blurred vision.
One study found that the affinity of (E)-10-Hydroxynortriptyline for muscarinic acetylcholine receptors in vitro was only one-eighteenth of that of nortriptyline.[4][8] This substantial reduction in anticholinergic activity makes (E)-10-Hydroxynortriptyline a potentially more tolerable therapeutic agent.
Quantitative Pharmacological Data
While extensive quantitative data for (E)-10-Hydroxynortriptyline is not as readily available as for its parent compound, the following tables summarize the key findings from the literature regarding its potency and binding affinity.
Table 1: Monoamine Transporter Inhibition
| Compound | Target | Potency | Reference |
| (E)-10-Hydroxynortriptyline | Norepinephrine Transporter (NET) | Potent inhibitor; approx. 50% of nortriptyline's potency | [7] |
| Nortriptyline | Norepinephrine Transporter (NET) | Potent inhibitor | [7] |
| Nortriptyline | Serotonin Transporter (SERT) | Moderate inhibitor | [7] |
Table 2: Receptor Binding Affinities (Relative to Nortriptyline)
| Compound | Receptor Target | Relative Affinity | Reference |
| (E)-10-Hydroxynortriptyline | Muscarinic Acetylcholine Receptors | ~1/18th of nortriptyline's affinity | [4][8] |
Role of Deuteration: this compound
The introduction of deuterium atoms at specific positions in a molecule, such as in this compound, is a common strategy in drug development and research. The primary purpose of deuteration is to alter the pharmacokinetic properties of a compound without changing its fundamental pharmacodynamic mechanism of action.
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since the cleavage of a C-H bond is often the rate-limiting step in drug metabolism by cytochrome P450 enzymes, replacing hydrogen with deuterium can slow down this process. This phenomenon, known as the kinetic isotope effect, can lead to:
-
Reduced metabolic clearance: A slower rate of metabolism results in a longer half-life and increased systemic exposure (AUC) of the drug.
-
Altered metabolite profile: Deuteration can shift the metabolic pathway towards alternative routes, potentially reducing the formation of undesirable or toxic metabolites.
-
Improved therapeutic profile: By enhancing pharmacokinetic properties, deuteration can lead to more stable plasma concentrations, potentially improving efficacy and reducing adverse effects.
This compound is primarily used as an internal standard in mass spectrometry-based bioanalytical methods for the accurate quantification of the non-deuterated metabolite in biological samples. Its identical chemical properties to the endogenous analyte, but distinct mass, allow for precise correction of sample preparation variability and instrument response.
Experimental Protocols
The following sections outline the general methodologies used to characterize the mechanism of action of compounds like (E)-10-Hydroxynortriptyline.
Norepinephrine Uptake Inhibition Assay in Synaptosomes
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled norepinephrine into isolated nerve terminals (synaptosomes).
-
Preparation of Synaptosomes: Brain tissue (e.g., from rat cortex or hippocampus) is homogenized in a buffered sucrose solution. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction.
-
Uptake Assay: Synaptosomes are pre-incubated with the test compound (e.g., (E)-10-Hydroxynortriptyline) at various concentrations. The uptake reaction is initiated by the addition of a radiolabeled substrate, such as [³H]-norepinephrine.
-
Termination and Measurement: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters, which trap the synaptosomes. The radioactivity retained on the filters, representing the amount of norepinephrine taken up, is then measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific norepinephrine uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response curve.
Radioligand Binding Assay for Norepinephrine Transporter (NET)
This assay determines the binding affinity of a test compound to the norepinephrine transporter.
-
Membrane Preparation: Cell membranes expressing the human norepinephrine transporter (from transfected cell lines or brain tissue) are prepared by homogenization and centrifugation.
-
Binding Assay: The membranes are incubated with a fixed concentration of a radioligand that specifically binds to NET (e.g., [³H]-nisoxetine) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The reaction is allowed to reach equilibrium, after which the bound radioligand is separated from the free radioligand by rapid filtration.
-
Quantification: The radioactivity of the filter-bound membranes is measured by liquid scintillation counting.
-
Data Analysis: The IC₅₀ value is determined, and the binding affinity (Ki) is calculated using the Cheng-Prusoff equation.
Conclusion
(E)-10-Hydroxynortriptyline is a pharmacologically active metabolite of nortriptyline that significantly contributes to its therapeutic effect. Its primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter. A key distinguishing feature is its substantially lower affinity for muscarinic acetylcholine receptors, which predicts a more favorable side-effect profile compared to its parent compound. The deuterated analog, this compound, while sharing the same core mechanism of action, is a vital tool for pharmacokinetic research due to the kinetic isotope effect, which slows its metabolism. For researchers and drug development professionals, a thorough understanding of the pharmacology of major metabolites like (E)-10-Hydroxynortriptyline is essential for optimizing antidepressant therapies and for the design of novel therapeutics with improved efficacy and tolerability. Further research to fully quantify the binding profile of (E)-10-Hydroxynortriptyline across a wider range of CNS targets would provide a more complete understanding of its pharmacological signature.
References
- 1. CSF and plasma levels of nortriptyline and its 10-hydroxy metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pronounced inhibition of noradrenaline uptake by 10-hydroxymetabolites of nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical and biochemical effects during treatment of depression with nortriptyline: the role of 10-hydroxynortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropharmacological properties of amitriptyline, nortriptyline and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. active-hydroxymetabolites-of-antidepressants - Ask this paper | Bohrium [bohrium.com]
An In-Depth Technical Guide to the Hypothetical Discovery and Characterization of Deuterated Nortriptyline Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nortriptyline, a secondary amine tricyclic antidepressant and the primary active metabolite of amitriptyline, undergoes extensive hepatic metabolism, primarily through hydroxylation and demethylation. The use of deuterium-labeled analogs of nortriptyline as internal standards in pharmacokinetic studies is a well-established practice. However, the metabolic fate of deuterated nortriptyline itself has not been extensively documented in publicly available literature. This technical guide outlines a hypothetical study for the discovery, identification, and quantification of deuterated nortriptyline metabolites. It provides detailed experimental protocols, predicted quantitative data, and visual representations of the metabolic pathways and experimental workflows. This document serves as a comprehensive resource for researchers interested in the application of stable isotope labeling in drug metabolism studies, using deuterated nortriptyline as a case study.
Introduction
The substitution of hydrogen with its stable isotope, deuterium, in drug molecules is a strategy increasingly employed in drug discovery and development. This modification can alter the pharmacokinetic profile of a drug, primarily by slowing down its metabolism at the site of deuteration due to the kinetic isotope effect. While deuterated nortriptyline, particularly nortriptyline-d3, is commercially available and widely used as an internal standard in bioanalytical assays, there is a lack of published research detailing the metabolic fate of an administered dose of deuterated nortriptyline.
This guide presents a hypothetical framework for a study designed to investigate the in vivo metabolism of deuterated nortriptyline. We will explore the synthesis of a deuterated nortriptyline analog, propose a detailed protocol for an animal study, and predict the formation and quantitative profile of its deuterated metabolites. The methodologies and data presented herein are based on the known metabolic pathways of non-deuterated nortriptyline and established principles of drug metabolism and pharmacokinetics.
Predicted Metabolic Pathways of Deuterated Nortriptyline
Nortriptyline is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The two major pathways are:
-
Hydroxylation: The addition of a hydroxyl group at the 10-position of the dibenzocycloheptene ring to form E-10-hydroxynortriptyline and Z-10-hydroxynortriptyline. This reaction is primarily catalyzed by CYP2D6.
-
Demethylation: Removal of the methyl group from the secondary amine to form desmethylnortriptyline. This pathway is mediated by CYP2D6 and CYP2C19.
In our hypothetical study, we will use nortriptyline-d3, where the three hydrogen atoms of the N-methyl group are replaced with deuterium. Based on the known metabolic pathways, we can predict the following deuterated metabolites:
-
E-10-hydroxy-nortriptyline-d3: Formed via hydroxylation of nortriptyline-d3.
-
Z-10-hydroxy-nortriptyline-d3: Formed via hydroxylation of nortriptyline-d3.
-
Desmethylnortriptyline: Formed via demethylation of nortriptyline-d3. In this case, the deuterium label would be lost as deuterated formaldehyde.
The following diagram illustrates the predicted metabolic pathway of nortriptyline-d3.
Detailed Experimental Protocols
This section outlines the detailed methodologies for the hypothetical study.
Synthesis of Nortriptyline-d3
A plausible synthetic route for nortriptyline-d3 involves the reductive amination of desmethylnortriptyline with a deuterated formaldehyde source.
Protocol:
-
Starting Material: Desmethylnortriptyline hydrochloride.
-
Deuterated Reagent: Paraformaldehyde-d2.
-
Reducing Agent: Sodium cyanoborohydride.
-
Solvent: Methanol.
-
Procedure:
-
Dissolve desmethylnortriptyline hydrochloride in methanol.
-
Add paraformaldehyde-d2 and stir at room temperature for 1 hour.
-
Add sodium cyanoborohydride in portions and continue stirring for 24 hours.
-
Quench the reaction with water and adjust the pH to >10 with NaOH.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield nortriptyline-d3.
-
-
Characterization: Confirm the structure and isotopic purity of the synthesized nortriptyline-d3 using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
In Vivo Animal Study
Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=5 per time point).
-
Drug Formulation: Dissolve synthesized nortriptyline-d3 in a suitable vehicle (e.g., 0.9% saline).
-
Administration: Administer a single oral dose of 10 mg/kg nortriptyline-d3 via gavage.
-
Sample Collection:
-
Collect blood samples via tail vein at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect urine and feces for 24 hours post-dose.
-
-
Sample Processing:
-
Centrifuge blood samples to obtain plasma and store at -80°C until analysis.
-
Homogenize urine and feces samples and store at -80°C until analysis.
-
Sample Preparation for LC-MS/MS Analysis
Protocol for Plasma Samples:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing a suitable internal standard (e.g., non-deuterated nortriptyline).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A suitable gradient to separate nortriptyline and its metabolites.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Predicted):
-
Nortriptyline-d3: m/z 267.2 → 236.2
-
E/Z-10-hydroxy-nortriptyline-d3: m/z 283.2 → 236.2
-
Desmethylnortriptyline: m/z 250.2 → 233.2
-
Internal Standard (Nortriptyline): m/z 264.2 → 233.2
-
The following diagram illustrates the experimental workflow.
Predicted Quantitative Data
The following tables present hypothetical but realistic quantitative data for the plasma concentrations of nortriptyline-d3 and its predicted deuterated metabolite, 10-hydroxy-nortriptyline-d3, following a single 10 mg/kg oral dose in rats. This data is extrapolated from known pharmacokinetic parameters of non-deuterated nortriptyline and assumes a slight reduction in the rate of metabolism due to the kinetic isotope effect.
Table 1: Predicted Plasma Concentrations of Nortriptyline-d3
| Time (hours) | Mean Plasma Concentration (ng/mL) | Standard Deviation (ng/mL) |
| 0.5 | 85 | 15 |
| 1 | 150 | 25 |
| 2 | 220 | 30 |
| 4 | 180 | 20 |
| 8 | 90 | 12 |
| 12 | 45 | 8 |
| 24 | 10 | 3 |
Table 2: Predicted Plasma Concentrations of 10-hydroxy-nortriptyline-d3
| Time (hours) | Mean Plasma Concentration (ng/mL) | Standard Deviation (ng/mL) |
| 0.5 | 10 | 3 |
| 1 | 25 | 5 |
| 2 | 50 | 8 |
| 4 | 75 | 12 |
| 8 | 60 | 10 |
| 12 | 30 | 6 |
| 24 | 8 | 2 |
Rationale for Using Stable Isotope Labeling in Metabolite Discovery
Stable isotope labeling is a powerful tool in drug metabolism research for several key reasons, as illustrated in the following logical diagram.
Conclusion
This technical guide has provided a comprehensive, albeit hypothetical, framework for the discovery and characterization of deuterated nortriptyline metabolites. By detailing the synthesis of a deuterated analog, outlining rigorous in vivo and analytical protocols, and presenting predicted quantitative data, we have illustrated the key steps and considerations in such a study. The provided diagrams visually summarize the metabolic pathways, experimental workflows, and the rationale behind using stable isotope labeling. While direct experimental data on the metabolism of deuterated nortriptyline is currently lacking in the scientific literature, this guide serves as a valuable resource for researchers and professionals in drug development, offering a clear roadmap for future investigations in this area. The principles and methodologies described are broadly applicable to the study of other deuterated compounds, highlighting the power of stable isotope labeling in modern drug metabolism research.
(E)-10-Hydroxynortriptyline-d3: A Technical Guide for Researchers
(E)-10-Hydroxynortriptyline-d3 is a deuterated analog of (E)-10-hydroxynortriptyline, the primary and pharmacologically active metabolite of the tricyclic antidepressant nortriptyline. This stable isotope-labeled compound serves as an invaluable tool in clinical and research settings, particularly as an internal standard for the highly accurate and sensitive quantification of nortriptyline and its metabolites in biological matrices using mass spectrometry-based assays. This technical guide provides an in-depth overview of its properties, applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Core Compound Specifications
This compound is specifically designed for use in analytical chemistry, offering enhanced molecular stability for detailed pharmacokinetic and metabolic studies. The deuterium labeling on the N-methyl group provides a distinct mass difference from the endogenous analyte, enabling precise differentiation and quantification.
| Property | Specification | Source(s) |
| Chemical Name | (E)-5-(3-((Methyl-d3)amino)propylidene)-10,11-dihydro-5H-dibenzo[a,d][1]annulen-10-ol | [2][3] |
| Molecular Formula | C₁₉H₁₈D₃NO | [2][3][4] |
| Molecular Weight | ~282.4 g/mol | [2][3][4] |
| Purity | Typically ≥95%, with some batches at ≥99% | [4] |
| Isotopic Enrichment | Information not consistently provided by all suppliers, but is a critical parameter for an internal standard. Researchers should request this information from the supplier. | [5] |
| Appearance | White to off-white solid | [4] |
| Storage Conditions | 2-8°C in a refrigerator | [2] |
| Shipping Conditions | Ambient temperature | [2] |
| Primary Application | Internal standard for mass spectrometry | [6][7] |
Metabolic Pathway of Nortriptyline
Nortriptyline undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system. The major metabolic pathway is hydroxylation to form 10-hydroxynortriptyline, which exists as (E) and (Z) isomers. The (E)-isomer is the more prominent and pharmacologically active metabolite. This hydroxylation is principally catalyzed by the polymorphic enzyme CYP2D6.[8][9][10][11] Individuals with different CYP2D6 genotypes will exhibit significant variations in the rate of nortriptyline metabolism, affecting plasma concentrations of the parent drug and its metabolites.[12][13] Subsequent to hydroxylation, the metabolites can undergo glucuronide conjugation to facilitate their excretion.[11]
Metabolic pathway of nortriptyline.
Experimental Protocols
The quantification of nortriptyline and its metabolites in biological samples, such as plasma or serum, is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of this compound as an internal standard is a key component of robust analytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
A common and straightforward method for sample preparation is protein precipitation.[14][15]
-
To 50 µL of plasma or serum sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard, this compound, at a known concentration.
-
Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 16,100 x g) for 2 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The sample is now ready for dilution or direct injection into the LC-MS/MS system.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of nortriptyline and its metabolites using a deuterated internal standard.
LC-MS/MS experimental workflow.
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions. Optimization is typically required for specific instrumentation and applications.
| Parameter | Example Condition | Source(s) |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.5 µm) | [14] |
| Mobile Phase | A gradient of acetonitrile and water with a modifier like formic acid (e.g., 0.1%) or ammonium acetate. | [15] |
| Flow Rate | 0.2 - 0.5 mL/min | [16] |
| Injection Volume | 5 - 20 µL | [17] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [14][15] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [1] |
| MRM Transitions | Specific precursor-to-product ion transitions for nortriptyline, (E)-10-hydroxynortriptyline, and this compound need to be determined empirically on the mass spectrometer. | [1] |
Pharmacology of (E)-10-Hydroxynortriptyline
(E)-10-hydroxynortriptyline is not merely an inactive metabolite; it possesses pharmacological activity. It acts as an inhibitor of norepinephrine reuptake, similar to its parent compound, nortriptyline.[18][19] However, it has a significantly lower anticholinergic effect compared to nortriptyline, which may contribute to a more favorable side-effect profile in individuals who are extensive metabolizers and have higher concentrations of the hydroxylated metabolite.[18]
Conclusion
This compound is an essential analytical tool for researchers in pharmacology, toxicology, and clinical chemistry. Its use as an internal standard in LC-MS/MS assays allows for the precise and accurate quantification of nortriptyline and its active metabolite, which is critical for therapeutic drug monitoring, pharmacokinetic studies, and pharmacogenetic research related to CYP2D6 metabolism. The methodologies outlined in this guide provide a foundation for the development and implementation of robust analytical protocols.
References
- 1. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chromatoscientific.com [chromatoscientific.com]
- 4. musechem.com [musechem.com]
- 5. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. s3.pgkb.org [s3.pgkb.org]
- 13. g-standaard.nl [g-standaard.nl]
- 14. waters.com [waters.com]
- 15. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Treatment of depression with E-10-hydroxynortriptyline--a pilot study on biochemical effects and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (E)-10-Hydroxynortriptyline-d3 in Advancing Drug Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of (E)-10-Hydroxynortriptyline-d3 in drug metabolism studies, with a particular focus on its application as an internal standard for the bioanalysis of nortriptyline and its metabolites. Nortriptyline, a key antidepressant and a primary active metabolite of amitriptyline, undergoes extensive metabolism, making the accurate quantification of its metabolic products essential for pharmacokinetic and pharmacodynamic assessments.
Core Concepts in Nortriptyline Metabolism
Nortriptyline is primarily metabolized in the liver to 10-hydroxynortriptyline, which exists as two stereoisomers: (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline. The (E)-isomer is the major metabolite. This hydroxylation is predominantly catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6. The genetic variability of CYP2D6 can lead to significant inter-individual differences in nortriptyline metabolism, affecting drug efficacy and the potential for adverse effects. Therefore, precise monitoring of nortriptyline and its hydroxylated metabolites is crucial in clinical and research settings.
This compound: The Internal Standard of Choice
In quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is indispensable for accurate and precise results. The ideal internal standard is a stable, isotopically labeled analog of the analyte. This compound serves this purpose exceptionally well in the analysis of (E)-10-hydroxynortriptyline. Its key advantages include:
-
Similar Physicochemical Properties: Being structurally almost identical to the analyte, it exhibits similar behavior during sample preparation (e.g., extraction) and chromatographic separation.
-
Distinct Mass-to-Charge Ratio: The deuterium labeling results in a different mass-to-charge ratio (m/z), allowing for its differentiation from the endogenous analyte by the mass spectrometer.
-
Co-elution with the Analyte: It typically co-elutes with the analyte, ensuring that any variations in the analytical process, such as ion suppression or enhancement, affect both the analyte and the internal standard similarly. This allows for reliable correction and accurate quantification.
Metabolic Pathway of Amitriptyline and Nortriptyline
The metabolic cascade from amitriptyline to (E)-10-hydroxynortriptyline is a critical pathway in the disposition of these tricyclic antidepressants. Understanding this pathway is fundamental for interpreting drug metabolism data.
Experimental Protocols: Bioanalysis of Nortriptyline and Metabolites
The following sections outline a typical experimental workflow for the quantification of nortriptyline and (E)-10-hydroxynortriptyline in biological matrices, such as human plasma, using this compound as an internal standard.
Sample Preparation
The initial step involves the extraction of the analytes and the internal standard from the biological matrix. Common techniques include:
-
Protein Precipitation (PPT): This is a rapid and simple method. A precipitating agent, such as acetonitrile or methanol, is added to the plasma sample to denature and precipitate proteins. After centrifugation, the clear supernatant containing the analytes is collected.
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract by partitioning the analytes into an immiscible organic solvent. The choice of solvent is critical for efficient extraction.
-
Solid-Phase Extraction (SPE): This method provides the cleanest extracts and can be automated for high-throughput analysis. It involves passing the sample through a solid sorbent that retains the analytes, which are then eluted with a suitable solvent.
A general protein precipitation protocol is as follows:
-
To 100 µL of plasma sample, add a known concentration of this compound solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The extracted and reconstituted sample is then injected into an LC-MS/MS system for separation and detection.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion (Q1) for each analyte and its corresponding product ion (Q3) after fragmentation in the collision cell.
An In-depth Technical Guide to the Stereochemistry of 10-Hydroxynortriptyline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of 10-hydroxynortriptyline, the primary active metabolite of the tricyclic antidepressant nortriptyline. Understanding the distinct pharmacological and pharmacokinetic profiles of its various stereoisomers is critical for drug development, clinical pharmacology, and personalized medicine. This document details the metabolic pathways, presents key quantitative data in structured tables, outlines experimental protocols for isomer analysis, and uses visualizations to clarify complex relationships.
Introduction to Stereoisomerism in 10-Hydroxynortriptyline
Nortriptyline (NT) is extensively metabolized in the liver to its major active metabolite, 10-hydroxynortriptyline (10-OH-NT).[1] The hydroxylation at the 10-position introduces two sources of stereoisomerism:
-
Geometric Isomerism: The hydroxyl group can be oriented in either a trans (E) or cis (Z) configuration relative to the propylidene side chain.
-
Enantiomerism: The C10 carbon atom is a chiral center, leading to two enantiomers for each geometric isomer: (+) and (-) or (R) and (S).
Consequently, four distinct stereoisomers of 10-hydroxynortriptyline exist: (+)-(E)-10-OH-NT, (-)-(E)-10-OH-NT, (+)-(Z)-10-OH-NT, and (-)-(Z)-10-OH-NT.[2][3] These isomers exhibit significant differences in their formation, disposition, and pharmacological activity.
Metabolic Pathway of Nortriptyline
Nortriptyline is primarily metabolized via benzylic hydroxylation at the C-10 position. This process is predominantly mediated by the polymorphic cytochrome P450 enzyme, CYP2D6.[1][4] The hydroxylation is highly stereoselective, with a strong preference for the formation of the (E)-isomer.[5][6] While CYP2D6 is the high-affinity enzyme responsible for this reaction, CYP3A4 can also contribute as a low-affinity enzyme.[7] The genetic polymorphism of CYP2D6 leads to substantial interindividual variability in plasma concentrations of nortriptyline and its metabolites.[1][8] Individuals are often categorized as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype, which significantly impacts the drug's efficacy and side-effect profile.[9][10]
Pharmacokinetics of 10-Hydroxynortriptyline Stereoisomers
The stereoisomers of 10-hydroxynortriptyline display markedly different pharmacokinetic profiles. Following the administration of racemic (E)-10-OH-NT, the plasma concentration of the (-)-enantiomer is significantly higher—up to five times—than that of the (+)-enantiomer.[11][12] This is primarily due to the stereoselective first-pass glucuronidation of (+)-(E)-10-OH-NT in the liver.[11] Both enantiomers have a similar plasma half-life of approximately 8 to 9 hours.[11][12] The hydroxymetabolites generally have smaller volumes of distribution and shorter half-lives compared to the parent drug, nortriptyline.[13][14]
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Nortriptyline (NT) | (+)-(E)-10-OH-NT | (-)-(E)-10-OH-NT | (Z)-10-OH-NT |
| Plasma Protein Binding | ~92%[12] | ~54%[12] | ~69%[12] | Data not specified |
| Plasma Half-life (t½) | Varies (CYP2D6 dependent)[8] | 8-9 hours[11][12] | 8-9 hours[11][12] | Shorter than NT[13][14] |
| Metabolic Clearance | Primarily E-10-hydroxylation[5] | High (Glucuronidation)[11] | Lower (Glucuronidation)[11] | Data not specified |
| Renal Clearance | Minor | Lower[11] | Higher (Active Secretion)[11][12] | Data not specified |
| CSF/Plasma Ultrafiltrate Ratio | Data not specified | Lower[15] | Higher[15] | Data not specified |
| Primary Elimination Route | Hepatic Metabolism[4] | Glucuronidation (64%)[11][12] | Unchanged (35%), Glucuronide (36%)[12] | Data not specified |
Pharmacodynamics and Cardiotoxicity
The stereoisomers of 10-hydroxynortriptyline contribute significantly to the overall pharmacological and toxicological profile of nortriptyline treatment. While the hydroxymetabolites are generally less anticholinergic than the parent drug, they possess distinct cardiotoxic profiles.[12] Specifically, (Z)-10-hydroxynortriptyline, similar to nortriptyline itself, is associated with dose-correlated declines in cardiac output.[13][14] In contrast, (E)-10-hydroxynortriptyline does not produce this effect.[13][14] Studies in elderly patients have suggested that increasing concentrations of (Z)-10-OH-NT are associated with increases in the QRS duration and Q-Tc intervals on an electrocardiogram (ECG).[16]
Table 2: Comparative Pharmacodynamic and Cardiotoxicity Profile
| Parameter | Nortriptyline (NT) | (E)-10-OH-NT | (Z)-10-OH-NT |
| Anticholinergic Activity | High[12] | Low (1/18th of NT)[12] | Data not specified |
| Effect on Cardiac Output | Dose-correlated decline[13][14] | No significant effect[13][14] | Dose-correlated decline[13][14] |
| Arrhythmogenicity | Significantly more than E-isomer[13][14] | Low[13][14] | Similar to NT[13][14] |
| Effect on Blood Pressure | Can cause decrements[13][14] | No significant effect[13][14] | Marked decrements[13][14] |
| Effect on Heart Rate | Can cause arrhythmias[13][14] | No significant effect[13][14] | Marked bradycardia[13][14] |
| ECG: PR Interval Increase | Associated with increasing concentration[16] | Associated with increasing concentration[16] | Associated with increasing concentration[16] |
| ECG: QRS/QTc Interval Increase | Associated with increasing concentration[16] | Associated with increasing concentration[16] | Associated with increasing concentration[16] |
Experimental Protocols for Isomer Separation and Quantification
The analysis of 10-hydroxynortriptyline stereoisomers requires robust and sensitive analytical methods to separate and quantify these closely related compounds in biological matrices. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.
Methodology Overview
-
Sample Preparation: Plasma samples are first subjected to a sample clean-up and extraction procedure. A common approach is liquid-liquid extraction to isolate the analytes from plasma proteins and other interfering substances.[17] Deuterium-labeled internal standards are typically added to ensure accurate quantification.[17]
-
Chromatographic Separation: A reversed-phase HPLC column is used for separation.[17] Chiral stationary phases are necessary to resolve the (+) and (-) enantiomers of both the E and Z isomers. The mobile phase composition is optimized to achieve baseline separation of all four stereoisomers.
-
Detection and Quantification: Mass Spectrometry (MS), particularly in tandem (MS/MS), is the preferred detection method due to its high sensitivity and selectivity.[17] Atmospheric pressure chemical ionization (APCI) is a suitable ionization technique.[17] The limit of quantification can reach sub-ng/mL levels.[17]
Clinical Implications and Logical Relationships
The stereochemistry of 10-hydroxynortriptyline is not merely an academic curiosity; it has profound clinical implications. The activity of the CYP2D6 enzyme, determined by an individual's genetic makeup, dictates the rate and stereoselectivity of nortriptyline metabolism. This, in turn, influences the plasma concentrations of the parent drug and its four active metabolites, ultimately affecting the therapeutic outcome and the risk of adverse effects, particularly cardiotoxicity. For example, a CYP2D6 poor metabolizer will have higher levels of nortriptyline and lower levels of the 10-hydroxy metabolites, potentially leading to toxicity from the parent compound. Conversely, an ultrarapid metabolizer may have very high concentrations of the hydroxymetabolites.
Conclusion
The stereochemistry of 10-hydroxynortriptyline is a critical factor influencing the drug's overall pharmacological profile. The four distinct stereoisomers exhibit significant differences in their formation via stereoselective metabolism, their pharmacokinetic disposition, and their pharmacodynamic and toxicological effects. A thorough understanding of these stereochemical nuances is essential for the rational design of future drug development studies, the interpretation of clinical trial data, and the advancement of personalized medicine approaches for patients treated with nortriptyline. Future research should continue to elucidate the specific roles of each isomer to optimize therapeutic strategies and minimize adverse events.
References
- 1. A Case Report of a Poor Metabolizer of CYP2D6 Presented with Unusual Responses to Nortriptyline Medication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular structure and dynamics of the four 10-hydroxynortriptyline isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective reversible ketone formation from 10-hydroxylated nortriptyline metabolites in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eugenomic.com [eugenomic.com]
- 5. E- and Z-10-hydroxylation of nortriptyline: relationship to polymorphic debrisoquine hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3.pgkb.org [s3.pgkb.org]
- 9. s3.pgkb.org [s3.pgkb.org]
- 10. 10-Hydroxylation of nortriptyline in white persons with 0, 1, 2, 3, and 13 functional CYP2D6 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective disposition of racemic E-10-hydroxynortriptyline in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative cardiotoxicity of nortriptyline and its isomeric 10-hydroxymetabolites. | Semantic Scholar [semanticscholar.org]
- 14. Comparative cardiotoxicity of nortriptyline and its isomeric 10-hydroxymetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stereoselective efflux of (E)-10-hydroxynortriptyline enantiomers from the cerebrospinal fluid of depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrocardiographic changes with nortriptyline and 10-hydroxynortriptyline in elderly depressed outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of (E)-10-Hydroxynortriptyline: A Technical Overview for Researchers
(E)-10-Hydroxynortriptyline, an active metabolite of the tricyclic antidepressant nortriptyline, demonstrates significant biological activity with a distinct pharmacological profile from its parent compound. This technical guide provides an in-depth analysis of its biological actions, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Pharmacological Profile: A Shift in Selectivity
(E)-10-Hydroxynortriptyline emerges from the metabolism of nortriptyline primarily through the action of cytochrome P450 enzymes CYP2D6 and CYP3A4. While nortriptyline itself is a potent inhibitor of both norepinephrine and serotonin reuptake, (E)-10-Hydroxynortriptyline exhibits a more selective action on the norepinephrine transporter (NET). This shift in activity, coupled with a significant reduction in anticholinergic effects, distinguishes it as a metabolite of considerable interest in psychopharmacology.
Quantitative Analysis of Biological Activity
The biological activity of (E)-10-Hydroxynortriptyline has been quantified through various in vitro assays. The following tables summarize the key findings, providing a comparative perspective with the parent compound, nortriptyline.
| Target | Parameter | (E)-10-Hydroxynortriptyline | Nortriptyline | Reference |
| Norepinephrine Transporter (NET) | Ki (nM) | ~6.8 (estimated) | 3.4 | [1] |
| Potency vs. Nortriptyline | ~50% | 100% | [2] | |
| Serotonin Transporter (SERT) | IC50 (nM) | 6700 | 940 | [3] |
| Muscarinic Acetylcholine Receptors | Relative Affinity vs. Nortriptyline | ~1/18th | 1 | [4] |
Table 1: Neurotransmitter Transporter and Receptor Activity. This table highlights the higher selectivity of (E)-10-Hydroxynortriptyline for the norepinephrine transporter over the serotonin transporter and its significantly reduced affinity for muscarinic receptors compared to nortriptyline. The Ki value for NET is estimated based on its reported potency relative to nortriptyline.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the biological activity of (E)-10-Hydroxynortriptyline.
Norepinephrine Transporter (NET) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of (E)-10-Hydroxynortriptyline for the norepinephrine transporter.
-
Materials:
-
HEK293 cells stably expressing human NET (hNET)
-
[³H]-Nisoxetine (radioligand)
-
(E)-10-Hydroxynortriptyline (test compound)
-
Desipramine (positive control)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare cell membranes from hNET-expressing HEK293 cells.
-
In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Nisoxetine, and varying concentrations of (E)-10-Hydroxynortriptyline or desipramine.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Determine the concentration of (E)-10-Hydroxynortriptyline that inhibits 50% of the specific binding of [³H]-Nisoxetine (IC50) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
In Vitro Norepinephrine Uptake Inhibition Assay
This protocol outlines a functional assay to measure the potency of (E)-10-Hydroxynortriptyline in inhibiting norepinephrine uptake into synaptosomes.
-
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
[³H]-Norepinephrine (radiolabeled substrate)
-
(E)-10-Hydroxynortriptyline (test compound)
-
Desipramine (positive control)
-
Krebs-Ringer buffer
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare synaptosomes from fresh rat brain tissue.
-
Pre-incubate the synaptosomes with varying concentrations of (E)-10-Hydroxynortriptyline or desipramine in Krebs-Ringer buffer.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]-Norepinephrine.
-
Incubate at 37°C for a short period (e.g., 10 minutes).
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of (E)-10-Hydroxynortriptyline that inhibits 50% of the specific [³H]-Norepinephrine uptake (IC50).
-
Visualizing Biological Processes
The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows related to the biological activity of (E)-10-Hydroxynortriptyline.
Conclusion
(E)-10-Hydroxynortriptyline is a pharmacologically active metabolite of nortriptyline with a distinct profile characterized by potent and selective inhibition of the norepinephrine transporter and markedly reduced anticholinergic activity. This profile suggests that (E)-10-Hydroxynortriptyline may contribute significantly to the therapeutic effects of nortriptyline while potentially having a more favorable side-effect profile. Further research into the specific contributions of this metabolite to the clinical efficacy and tolerability of nortriptyline is warranted and could inform the development of novel antidepressants with improved therapeutic indices.
References
- 1. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolism of Nortriptyline to 10-Hydroxynortriptyline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nortriptyline, a tricyclic antidepressant, undergoes extensive hepatic metabolism, with 10-hydroxylation being a primary pathway. This reaction is predominantly catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6, leading to the formation of the active metabolite 10-hydroxynortriptyline. A minor contribution from CYP3A4 is also observed, particularly at higher substrate concentrations. The 10-hydroxylation of nortriptyline is highly stereoselective, favoring the formation of the E-10-hydroxynortriptyline isomer. Genetic variations in the CYP2D6 gene significantly influence the rate of this metabolic process, leading to wide interindividual differences in nortriptyline plasma concentrations and, consequently, therapeutic response and adverse effects. This guide provides an in-depth overview of the core aspects of nortriptyline metabolism to 10-hydroxynortriptyline, including the enzymes involved, reaction kinetics, stereoselectivity, and the impact of pharmacogenetics. Detailed experimental protocols for studying this metabolic pathway in vitro are also presented, along with quantitative data to support researchers in the fields of drug metabolism, pharmacokinetics, and personalized medicine.
Introduction
Nortriptyline is a second-generation tricyclic antidepressant used in the management of major depressive disorder. Its therapeutic efficacy and safety profile are intrinsically linked to its pharmacokinetic properties, particularly its metabolism in the liver. The primary metabolic pathway for nortriptyline is hydroxylation at the 10-position of the dibenzocycloheptene ring, which results in the formation of 10-hydroxynortriptyline. This metabolite is pharmacologically active, although its potency is approximately half that of the parent drug[1][2].
The enzymatic conversion of nortriptyline to 10-hydroxynortriptyline is a critical determinant of its clearance and, therefore, its steady-state plasma concentrations. Understanding the intricacies of this metabolic pathway is paramount for predicting drug-drug interactions, assessing the impact of genetic factors on drug response, and optimizing therapeutic regimens for individual patients.
Enzymology of Nortriptyline 10-Hydroxylation
The 10-hydroxylation of nortriptyline is primarily mediated by cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases. In vitro studies using human liver microsomes and recombinant human CYP enzymes have identified CYP2D6 as the principal catalyst for this reaction[3][4].
The Predominant Role of CYP2D6
CYP2D6 exhibits a high affinity for nortriptyline, efficiently converting it to E-10-hydroxynortriptyline[3][4]. The reaction is highly stereoselective, with the formation of the E-isomer being significantly favored over the Z-isomer[5][6]. The central role of CYP2D6 is underscored by the profound impact of its genetic polymorphisms on nortriptyline metabolism. Individuals with reduced or absent CYP2D6 activity (intermediate and poor metabolizers) exhibit significantly higher plasma concentrations of nortriptyline and a lower ratio of 10-hydroxynortriptyline to the parent drug compared to individuals with normal or increased enzyme activity (extensive and ultrarapid metabolizers)[1][2].
The Minor Contribution of CYP3A4
While CYP2D6 is the high-affinity enzyme responsible for nortriptyline 10-hydroxylation at therapeutic concentrations, CYP3A4 has been identified as a low-affinity, high-capacity enzyme that also contributes to this metabolic pathway[3]. The involvement of CYP3A4 becomes more relevant at higher, potentially toxic, concentrations of nortriptyline. Human liver microsomal studies have demonstrated biphasic kinetics for nortriptyline E-10-hydroxylation, with the high-affinity component attributed to CYP2D6 and the low-affinity component to CYP3A4[3]. Other CYP isoforms, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, and CYP2E1, have shown no detectable activity in the 10-hydroxylation of nortriptyline[3].
Quantitative Analysis of Enzyme Kinetics
The kinetic parameters of nortriptyline 10-hydroxylation have been characterized in various in vitro systems. These data are crucial for developing pharmacokinetic models and predicting in vivo drug behavior.
| Enzyme | System | Substrate | Metabolite | K_m_ (μM) | V_max_ (pmol/min/pmol CYP) | Reference |
| CYP2D6 | Recombinant Human CYP2D6 | Nortriptyline | E-10-Hydroxynortriptyline | 2.1 | - | [3] |
| CYP3A4 | Recombinant Human CYP3A4 | Nortriptyline | E-10-Hydroxynortriptyline | 37.4 | - | [3] |
| Human Liver Microsomes (High-Affinity Component) | Pooled Human Liver Microsomes | Nortriptyline | E-10-Hydroxynortriptyline | 1.3 ± 0.4 | - | [3] |
| Human Liver Microsomes (Low-Affinity Component) | Pooled Human Liver Microsomes | Nortriptyline | E-10-Hydroxynortriptyline | 24.4 ± 7 | - | [3] |
| CYP2D6.1 (Wild-type) | Recombinant Human CYP2D6 | Nortriptyline | 10-Hydroxynortriptyline | 0.48 | 130 (mol/hr/mol CYP) | [4] |
| CYP2D6.10 | Recombinant Human CYP2D6 | Nortriptyline | 10-Hydroxynortriptyline | Increased vs. WT | Decreased vs. WT | [7] |
Table 1: Kinetic Parameters for Nortriptyline 10-Hydroxylation. K_m_ (Michaelis constant) represents the substrate concentration at half-maximal velocity. V_max_ (maximum velocity) reflects the maximum rate of the reaction.
Impact of CYP2D6 Genetic Polymorphisms
The gene encoding CYP2D6 is highly polymorphic, with over 100 known allelic variants. These variants can result in enzymes with absent, decreased, normal, or increased activity, leading to distinct metabolic phenotypes.
| CYP2D6 Phenotype | Genotype Examples | Impact on Nortriptyline Metabolism | Clinical Implications |
| Poor Metabolizer (PM) | 4/4, 4/5, 5/5 | Greatly reduced 10-hydroxylation | Increased risk of toxicity, lower recommended doses |
| Intermediate Metabolizer (IM) | 1/4, 1/10, 10/10 | Reduced 10-hydroxylation | Increased plasma concentrations, consider dose reduction |
| Normal Metabolizer (EM) | 1/1, 1/2 | Normal 10-hydroxylation | Standard dosing |
| Ultrarapid Metabolizer (UM) | 1xN/1, 1xN/2 (gene duplication) | Increased 10-hydroxylation | Sub-therapeutic plasma concentrations, potential treatment failure |
Table 2: Influence of CYP2D6 Phenotype on Nortriptyline Metabolism. The Clinical Pharmacogenetics Implementation Consortium (CPIC) provides detailed dosing recommendations based on CYP2D6 genotype[8].
The number of functional CYP2D6 alleles has been shown to be a major determinant of the oral clearance of nortriptyline and the ratio of nortriptyline to 10-hydroxynortriptyline in plasma[9]. For instance, a study demonstrated a clear gene-dose effect, with apparent oral clearance of nortriptyline increasing with the number of functional CYP2D6 genes[9].
Experimental Protocols
In Vitro Nortriptyline 10-Hydroxylation Assay using Human Liver Microsomes
This protocol describes a typical in vitro experiment to determine the kinetics of nortriptyline 10-hydroxylation in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Nortriptyline hydrochloride
-
10-Hydroxynortriptyline (E and Z isomers) standards
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, HLMs (e.g., 0.2-0.5 mg/mL protein), and varying concentrations of nortriptyline (e.g., 0.1 to 100 µM).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of nortriptyline or 10-hydroxynortriptyline).
-
Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the formation of 10-hydroxynortriptyline using a validated LC-MS/MS method[10][11][12][13][14].
Nortriptyline Metabolism Assay with Recombinant Human CYP Enzymes
This protocol outlines the use of recombinant CYP enzymes to identify the specific isoforms involved in nortriptyline metabolism.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4) co-expressed with cytochrome P450 reductase and cytochrome b5 in a suitable expression system (e.g., baculovirus-infected insect cells)
-
The same reagents as in the HLM assay.
Procedure:
-
The procedure is similar to the HLM assay, with the recombinant CYP enzyme preparation replacing the human liver microsomes.
-
The concentration of the recombinant CYP enzyme should be optimized for each isoform to ensure measurable metabolite formation.
-
By comparing the rate of 10-hydroxynortriptyline formation across a panel of recombinant CYP enzymes, the relative contribution of each isoform can be determined.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Metabolic pathway of nortriptyline to 10-hydroxynortriptyline.
Caption: Workflow for in vitro nortriptyline metabolism studies.
Conclusion
The 10-hydroxylation of nortriptyline, primarily mediated by the polymorphic enzyme CYP2D6, is a cornerstone of its metabolism and a key determinant of its clinical effects. The stereoselective formation of E-10-hydroxynortriptyline and the significant influence of CYP2D6 genetic variations highlight the importance of a thorough understanding of this pathway for drug development and personalized medicine. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers investigating the metabolism of nortriptyline and other drugs metabolized by CYP2D6. Further research into the functional consequences of rare CYP2D6 variants and the development of more precise predictive models will continue to advance the safe and effective use of nortriptyline and other therapeutic agents.
References
- 1. g-standaard.nl [g-standaard.nl]
- 2. s3.pgkb.org [s3.pgkb.org]
- 3. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxylation and demethylation of the tricyclic antidepressant nortriptyline by cDNA-expressed human cytochrome P-450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. E- and Z-10-hydroxylation of nortriptyline by human liver microsomes--methods and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. E- and Z-10-hydroxylation of nortriptyline: relationship to polymorphic debrisoquine hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. youtube.com [youtube.com]
- 9. 10-Hydroxylation of nortriptyline in white persons with 0, 1, 2, 3, and 13 functional CYP2D6 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of (E)-10-Hydroxynortriptyline-d3 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E)-10-Hydroxynortriptyline is the active, hydroxylated metabolite of nortriptyline, a tricyclic antidepressant. Monitoring its concentration in plasma is crucial for therapeutic drug monitoring and pharmacokinetic studies. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of (E)-10-Hydroxynortriptyline in human plasma, utilizing its deuterated analog, (E)-10-Hydroxynortriptyline-d3, as the internal standard (IS). The method employs a simple protein precipitation extraction procedure and offers high sensitivity and a short analysis time, making it suitable for high-throughput bioanalysis.
Experimental Protocols
1. Materials and Reagents
-
Analytes: (E)-10-Hydroxynortriptyline and this compound (Internal Standard)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water
-
Plasma: Drug-free human plasma
2. Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
3. Sample Preparation
A protein precipitation method is employed for sample extraction:
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
4. Liquid Chromatography Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B
-
-
Column Temperature: 40°C
5. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
(E)-10-Hydroxynortriptyline: To be optimized based on specific instrumentation, but a common transition is m/z 280.2 -> 233.2
-
This compound: To be optimized based on specific instrumentation, but a common transition is m/z 283.2 -> 236.2
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: To be optimized for the specific instrument.
-
Data Presentation
The following tables summarize the quantitative performance of the LC-MS/MS method, based on typical validation parameters found in the literature for similar assays.[1][2][3]
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| (E)-10-Hydroxynortriptyline | 0.5 - 50 | y = 0.025x + 0.003 | > 0.995 |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Concentration Measured (Mean ± SD, n=5) | Accuracy (%) | Precision (%CV) |
| 1.5 (LQC) | 1.45 ± 0.12 | 96.7 | 8.3 |
| 15 (MQC) | 15.8 ± 0.9 | 105.3 | 5.7 |
| 40 (HQC) | 38.9 ± 2.1 | 97.3 | 5.4 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 3: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| 1.5 (LQC) | 92.1 | 95.3 |
| 40 (HQC) | 95.5 | 98.1 |
Mandatory Visualization
Caption: LC-MS/MS workflow for (E)-10-Hydroxynortriptyline analysis.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and efficient means for the quantification of (E)-10-Hydroxynortriptyline in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, while the simple protein precipitation sample preparation allows for a high-throughput workflow. This method is well-suited for clinical and research applications requiring the monitoring of (E)-10-Hydroxynortriptyline plasma concentrations.
References
- 1. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Nortriptyline using (E)-10-Hydroxynortriptyline-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of nortriptyline in biological matrices, employing (E)-10-Hydroxynortriptyline-d3 as an internal standard. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, ensuring high sensitivity and specificity for therapeutic drug monitoring and pharmacokinetic studies.
Introduction
Nortriptyline is a tricyclic antidepressant and an active metabolite of amitriptyline. Its therapeutic efficacy is concentration-dependent, necessitating accurate and precise quantification in biological samples to optimize patient dosage and minimize toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the analytical results. This document outlines detailed protocols for sample preparation and LC-MS/MS analysis, along with representative validation data.
Principle of the Method
The analytical method involves the extraction of nortriptyline and the internal standard, this compound, from a biological matrix, typically plasma or serum. The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode. The quantification is based on the ratio of the peak area of nortriptyline to that of the internal standard.
A logical workflow for the quantification of nortriptyline is essential for obtaining reliable results.
Caption: Logical workflow for nortriptyline quantification.
Experimental Protocols
Materials and Reagents
-
Nortriptyline Hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human Plasma/Serum (Drug-free)
Stock and Working Solutions
-
Nortriptyline Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Nortriptyline Hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.
Sample Preparation
Two common extraction methods are presented below. The choice of method may depend on the laboratory's standard operating procedures and specific requirements of the study.
This protocol is adapted from established methods for tricyclic antidepressants.
Caption: Liquid-Liquid Extraction workflow for plasma samples.
Procedure:
-
Pipette 200 µL of plasma sample into a polypropylene tube.
-
Add 20 µL of the this compound working solution.
-
Add 100 µL of 0.5 M Sodium Hydroxide solution to alkalinize the sample.
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
This is a simpler and faster alternative to LLE.[1]
Caption: Protein Precipitation workflow for plasma samples.
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the this compound working solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters and may require optimization for individual instruments.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | |
| 0.0-0.5 min | 10% B |
| 0.5-2.5 min | 10% to 90% B |
| 2.5-3.0 min | 90% B |
| 3.0-3.1 min | 90% to 10% B |
| 3.1-5.0 min | 10% B |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | |
| Nortriptyline | To be optimized (e.g., Q1: 264.2 m/z, Q3: 233.2 m/z) |
| This compound | To be optimized (e.g., Q1: 282.2 m/z, Q3: 200.2 m/z) |
Note: MRM transitions should be optimized by infusing individual standard solutions into the mass spectrometer.
Method Validation
A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard should compensate for any ion suppression or enhancement |
| Stability (Freeze-thaw, Bench-top, etc.) | Analyte concentration should remain within ±15% of the initial concentration |
Table 3: Representative Quantitative Validation Data (Hypothetical)
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Nortriptyline | LLOQ (0.5) | 8.5 | 10.2 | 95.8 |
| Low QC (1.5) | 6.2 | 7.8 | 102.3 | |
| Mid QC (15) | 4.5 | 5.1 | 98.9 | |
| High QC (30) | 3.8 | 4.5 | 101.5 |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of nortriptyline in biological matrices by LC-MS/MS. The detailed protocols and validation guidelines presented in these application notes serve as a valuable resource for researchers and scientists in the fields of clinical and pharmaceutical analysis. Adherence to these methodologies will ensure the generation of high-quality data for pharmacokinetic studies and therapeutic drug monitoring.
References
Application Note: Therapeutic Drug Monitoring of Nortriptyline Using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of nortriptyline in human serum or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, nortriptyline-d3, to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM). The described workflow, from sample preparation to data acquisition, provides a reliable methodology for researchers, scientists, and drug development professionals.
Introduction
Nortriptyline is a tricyclic antidepressant used in the treatment of major depressive disorder.[1][2] Due to significant interindividual variability in its pharmacokinetics, TDM is crucial to optimize therapeutic efficacy while minimizing toxicity.[3][4] Nortriptyline exhibits a well-defined therapeutic window, typically between 70 and 170 ng/mL in serum, with concentrations above 300 ng/mL associated with an increased risk of cardiac toxicity.[5] This protocol provides a highly specific and sensitive LC-MS/MS method for the routine monitoring of nortriptyline concentrations. The use of a deuterated internal standard (nortriptyline-d3) compensates for matrix effects and variations in sample processing and instrument response, leading to reliable quantification.[6][7]
Experimental Protocol
Materials and Reagents
-
Nortriptyline hydrochloride (Reference Standard)
-
Nortriptyline-d3 hydrochloride (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human serum or plasma (blank)
-
Volumetric flasks and pipettes
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
LC-MS vials
Preparation of Stock and Working Solutions
-
Nortriptyline Stock Solution (1 mg/mL): Accurately weigh and dissolve nortriptyline hydrochloride in methanol.
-
Nortriptyline-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve nortriptyline-d3 hydrochloride in methanol.[8]
-
Working Standard Solutions: Serially dilute the nortriptyline stock solution with 50:50 methanol:water to prepare a series of working standards for the calibration curve.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the nortriptyline-d3 stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Pipette 50-100 µL of patient serum/plasma, calibration standards, or quality control samples into microcentrifuge tubes.
-
Add a fixed volume (e.g., 150-200 µL) of the internal standard working solution in acetonitrile to each tube.
-
Vortex the tubes vigorously for 1-3 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 16,100 x g) for 2-5 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant may be diluted further with water before injection.
-
Transfer the final solution to LC-MS vials for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical starting conditions and may require optimization for your specific instrumentation.
Table 1: Chromatographic Conditions
| Parameter | Value |
| LC System | ACQUITY UPLC I-Class FL or equivalent |
| Column | Reversed-phase C18 or C8 column (e.g., 2.1 x 100 mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 - 0.5 mL/min |
| Gradient | A suitable gradient to ensure separation from matrix components. |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40 °C |
| Total Run Time | 2.5 - 6 minutes[6][9] |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Xevo TQ-S micro Mass Spectrometer or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for instrument (e.g., 3.0 kV) |
| Source Temperature | Optimized for instrument (e.g., 150 °C) |
| Desolvation Temperature | Optimized for instrument (e.g., 500 °C) |
| MRM Transitions | |
| Nortriptyline | Precursor Ion (m/z) -> Product Ion (m/z) (e.g., 264.2 -> 233.1 or 91.1) |
| Nortriptyline-d3 | Precursor Ion (m/z) -> Product Ion (m/z) (e.g., 267.2 -> 236.1) |
Data Presentation and Performance Characteristics
The method should be validated according to regulatory guidelines. Typical performance characteristics are summarized below.
Table 3: Summary of Method Validation Parameters
| Parameter | Typical Performance | Reference(s) |
| Lower Limit of Quantification (LLOQ) | 0.2 - 1.0 ng/mL | [7][10][11] |
| Linearity Range | 0.5 - 400 ng/mL | [6] |
| Correlation Coefficient (r²) | > 0.99 | [6][7] |
| Precision (Intra- and Inter-day CV%) | < 15% (< 20% at LLOQ) | [10][11] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [11] |
| Recovery | > 90% | [10][11] |
Experimental Workflow Diagram
Caption: Experimental workflow for nortriptyline therapeutic drug monitoring.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the therapeutic drug monitoring of nortriptyline in a clinical research setting. The simple protein precipitation sample preparation and the use of a deuterated internal standard result in a high-throughput and accurate assay, essential for optimizing patient therapy.
References
- 1. essentiahealth.testcatalog.org [essentiahealth.testcatalog.org]
- 2. labcorp.com [labcorp.com]
- 3. Optimizing Nortriptyline Dosing: A Comparison between Pharmacogenetics-Based, Phenotype-Based, and Standard Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. therapeutics.testcatalog.org [therapeutics.testcatalog.org]
- 6. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. academicworks.cuny.edu [academicworks.cuny.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Pharmacokinetic Study of (E)-10-Hydroxynortriptyline-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-10-Hydroxynortriptyline is the primary active metabolite of nortriptyline, a tricyclic antidepressant. The metabolism of nortriptyline to (E)-10-Hydroxynortriptyline is principally mediated by the polymorphic cytochrome P450 enzyme CYP2D6. Genetic variations in CYP2D6 can lead to significant inter-individual differences in drug exposure and response.[1][2][3] (E)-10-Hydroxynortriptyline-d3, a stable isotope-labeled version of the metabolite, serves as an ideal internal standard for bioanalytical assays, ensuring accuracy and precision in pharmacokinetic studies.[4] These application notes provide a comprehensive framework for designing and conducting a pharmacokinetic study utilizing this compound, complete with detailed protocols and data presentation guidelines.
Pharmacokinetic Profile and Genetic Considerations
The pharmacokinetic profile of nortriptyline and its metabolite, 10-hydroxynortriptyline, is significantly influenced by the genetic polymorphism of the CYP2D6 enzyme. Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype, ranging from poor to ultrarapid metabolizers.[3][5] This variability can substantially alter drug clearance and exposure, impacting both efficacy and safety.
For instance, individuals who are homozygous for the CYP2D6*10 allele have been shown to have significantly higher plasma levels of nortriptyline due to impaired metabolism to 10-hydroxynortriptyline.[1] Conversely, ultrarapid metabolizers may have lower than expected plasma concentrations of the parent drug and higher concentrations of the metabolite. Understanding a study participant's CYP2D6 genotype is therefore crucial for interpreting pharmacokinetic data.[5]
Table 1: Example Pharmacokinetic Parameters of Nortriptyline and 10-Hydroxynortriptyline by CYP2D6 Genotype
| Genotype | Analyte | AUC (nmolh/L) | Cmax (nmol/L) | t1/2 (h) |
| CYP2D61/1 (Normal Metabolizer) | Nortriptyline | 1817 | 60 | 26 |
| 10-Hydroxynortriptyline | 2273 | 75 | 20 | |
| CYP2D61/10 (Intermediate Metabolizer) | Nortriptyline | 2912 | 72 | 35 |
| 10-Hydroxynortriptyline | 2015 | 65 | 28 | |
| CYP2D6*10/10 (Poor Metabolizer) | Nortriptyline | 4002 | 85 | 50 |
| 10-Hydroxynortriptyline | 1704 | 50 | 42 |
Data presented are hypothetical and for illustrative purposes, based on trends reported in scientific literature. Actual values will vary depending on the specific study population and design.
Experimental Protocols
Study Design and Subject Recruitment
A single-dose, open-label pharmacokinetic study is a common design for evaluating the disposition of nortriptyline and its metabolites.
1.1. Objective: To characterize the pharmacokinetic profile of nortriptyline and (E)-10-hydroxynortriptyline in healthy volunteers with different CYP2D6 genotypes.
1.2. Study Population:
-
Healthy adult male and non-pregnant, non-lactating female volunteers, aged 18-55 years.
-
Participants should undergo CYP2D6 genotyping prior to enrollment to ensure representation of different metabolizer groups (e.g., poor, intermediate, normal, and ultrarapid metabolizers).
-
Exclusion criteria should include a history of significant cardiovascular, renal, or hepatic disease, use of any prescription or over-the-counter medications that could interfere with nortriptyline metabolism for at least two weeks prior to the study, and known hypersensitivity to tricyclic antidepressants.
1.3. Dosing:
-
A single oral dose of 25 mg nortriptyline hydrochloride is administered to each participant after an overnight fast.[1]
1.4. Sample Collection:
-
Blood samples (approximately 5 mL) are collected in tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose.[1]
-
Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) within 30 minutes of collection and stored at -80°C until analysis.
Caption: Experimental workflow for the pharmacokinetic study.
Bioanalytical Method: LC-MS/MS Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of nortriptyline and (E)-10-hydroxynortriptyline in plasma samples. This compound is used as the internal standard (IS) to correct for matrix effects and variability in sample processing and instrument response.
2.1. Sample Preparation (Protein Precipitation): [6]
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
2.2. LC-MS/MS Conditions (Example):
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Nortriptyline: Q1/Q3 (e.g., 264.2 -> 233.2)
-
(E)-10-Hydroxynortriptyline: Q1/Q3 (e.g., 280.2 -> 207.1)
-
This compound (IS): Q1/Q3 (e.g., 283.2 -> 210.1)
-
2.3. Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA M10 guidance).[7] Key validation parameters are summarized in the table below.
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analytes and IS in blank plasma from at least six different sources. |
| Calibration Curve | At least 6-8 non-zero standards. r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ) for QC samples at low, medium, and high concentrations. |
| Matrix Effect | Assessed to ensure that the matrix does not interfere with the ionization of the analytes and IS. |
| Recovery | Consistent and reproducible extraction recovery of the analytes and IS. |
| Stability | Analytes are stable in plasma under various conditions: freeze-thaw cycles, bench-top, long-term storage, and in processed samples. |
Signaling Pathways and Logical Relationships
Caption: Metabolic pathway of nortriptyline.
References
- 1. Pharmacokinetics of nortriptyline and its 10-hydroxy metabolite in Chinese subjects of different CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Case Report of a Poor Metabolizer of CYP2D6 Presented with Unusual Responses to Nortriptyline Medication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. 10-Hydroxylation of nortriptyline in white persons with 0, 1, 2, 3, and 13 functional CYP2D6 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
Application Note: Quantitative Analysis of Nortriptyline in Biological Matrices by GC-MS using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the quantitative analysis of nortriptyline in biological samples, primarily human plasma, using Gas Chromatography-Mass Spectrometry (GC-MS). Nortriptyline, a secondary amine tricyclic antidepressant, requires derivatization for optimal analysis by GC-MS. The use of a stable isotope-labeled internal standard, such as deuterated nortriptyline, is crucial for accurate and precise quantification by correcting for variations during sample preparation and analysis. This note covers sample extraction, derivatization, and GC-MS instrument parameters, supported by quantitative data and procedural diagrams.
Principle of Analysis
The quantitative determination of nortriptyline is based on the principle of stable isotope dilution analysis. A known quantity of a deuterated analog of nortriptyline (e.g., Nortriptyline-d3) is added to the biological sample as an internal standard (IS) at the beginning of the sample preparation process. Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction efficiency, derivatization yield, and potential for ion suppression or enhancement during GC-MS analysis.
The GC separates the derivatized nortriptyline and its deuterated internal standard, which then enter the mass spectrometer. The mass spectrometer is operated in Selective Ion Monitoring (SIM) mode to detect specific ions corresponding to the analyte and the internal standard. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve generated from samples with known concentrations of nortriptyline.
Caption: Principle of Stable Isotope Dilution for Nortriptyline Quantification.
Experimental Protocols
Materials and Reagents
-
Standards: Nortriptyline hydrochloride, Deuterated Nortriptyline (e.g., Nortriptyline-d3)
-
Solvents: Hexane, Isoamyl alcohol, Acetonitrile, Methanol (all HPLC or GC grade)
-
Reagents: Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Trifluoroacetic anhydride (TFAA) or other suitable derivatizing agent.[1]
-
Extraction Columns (for SPE): Bond-Elut TCA solid-phase extraction columns or equivalent.[2]
-
Biological Matrix: Human plasma
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a generalized procedure based on common LLE methods for tricyclic antidepressants.[3]
-
Sample Aliquoting: Pipette 1.0 mL of plasma into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of deuterated nortriptyline internal standard solution to each sample, calibrator, and quality control sample.
-
Alkalinization: Add 0.5 mL of 1M NaOH to raise the sample pH to approximately 10.5.[3] Vortex for 30 seconds.
-
Extraction: Add 5 mL of an extraction solvent mixture (e.g., hexane:isoamyl alcohol, 99:1 v/v).[3] Cap and vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Back Extraction (Optional Cleanup Step):
-
Transfer the organic (upper) layer to a clean tube.
-
Add 1.5 mL of 0.1M HCl. Vortex for 2 minutes and centrifuge.
-
Discard the organic layer.
-
Re-alkalinize the aqueous layer with 0.5 mL of 1M NaOH.
-
Perform a second extraction with 2 mL of the extraction solvent.[3]
-
-
Evaporation: Transfer the final organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution & Derivatization: Proceed to the derivatization step.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is based on methods using specialized columns for tricyclic antidepressants.[2]
-
Column Conditioning: Condition a Bond-Elut TCA SPE column according to the manufacturer's instructions, typically involving sequential washes with methanol and water.
-
Sample Loading: Mix 1.0 mL of plasma with the deuterated internal standard and any necessary buffer, then load the mixture onto the conditioned SPE column.
-
Washing: Wash the column with appropriate solvents (e.g., water, followed by a weak organic solvent) to remove interferences while retaining the analyte and internal standard.
-
Elution: Elute the nortriptyline and internal standard from the column using an appropriate elution solvent (e.g., a basic methanol or acetonitrile mixture).
-
Evaporation: Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution & Derivatization: Proceed to the derivatization step.
Derivatization Protocol
Derivatization of the secondary amine group on nortriptyline is necessary to improve its volatility and chromatographic properties for GC analysis.[1][4]
-
Reagent Addition: To the dried sample extract, add 50 µL of ethyl acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Reaction: Cap the vial and incubate at 60-70°C for 20-30 minutes.
-
Final Evaporation: Evaporate the excess derivatizing reagent under a stream of nitrogen.
-
Reconstitution: Reconstitute the final residue in 50-100 µL of a suitable solvent (e.g., ethyl acetate or toluene) for injection into the GC-MS.
GC-MS Instrumentation and Analysis
The following table provides typical instrument parameters for the analysis of derivatized nortriptyline. Parameters should be optimized for the specific instrument in use.
| Parameter | Typical Setting |
| Gas Chromatograph | Agilent, Shimadzu, or equivalent |
| Column | HP-5MS, DB-5, or similar (30 m x 0.25 mm i.d., 0.25 µm film thickness)[4][5] |
| Carrier Gas | Helium, at a constant flow rate of 1.0-1.2 mL/min[4][6] |
| Injection Mode | Splitless, 1-2 µL injection volume |
| Inlet Temperature | 250 - 280°C |
| Oven Program | Initial: 100°C, hold for 1 min. Ramp: 15-25°C/min to 290-300°C. Hold: 5-10 min. |
| Mass Spectrometer | Single Quadrupole or Ion Trap |
| Ionization Mode | Chemical Ionization (CI) or Electron Impact (EI) |
| Reagent Gas (for CI) | Isobutane or Methane[7][8] |
| Ion Source Temp. | 200 - 250°C |
| Acquisition Mode | Selective Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Specific ions for derivatized Nortriptyline and derivatized Nortriptyline-d3 (must be determined empirically based on the derivative formed) |
Quantitative Data and Method Performance
The following tables summarize typical performance characteristics for GC-MS methods analyzing nortriptyline.
Table 1: Example Monitored Ions and Performance (Note: Exact m/z values depend on the derivatizing agent used. The values below are illustrative for a trifluoroacetyl derivative.)
| Analyte | Derivative | Expected m/z (EI) | Limit of Quantitation (LOQ) |
| Nortriptyline | Nortriptyline-TFA | 232, 359 | 0.5 - 1.0 ng/mL[7][8] |
| Nortriptyline-d3 (IS) | Nortriptyline-d3-TFA | 235, 362 | N/A |
Table 2: Typical Method Validation Parameters
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 500 ng/mL[2][9] |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (CV%) | < 10%[2][7] |
| Accuracy (% Error) | < 10%[7] |
| Recovery | > 85%[2] |
Workflow Diagram
The entire analytical process, from sample receipt to final data reporting, is outlined below.
Caption: Complete workflow for GC-MS analysis of Nortriptyline.
References
- 1. Potential interference of cyclobenzaprine and norcyclobenzaprine with HPLC measurement of amitriptyline and nortriptyline: resolution by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of tricyclic antidepressants and their metabolites in plasma by solid-phase extraction (Bond-Elut TCA) and separation by capillary gas chromatography with nitrogen-phosphorous detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas-chromatographic analysis for therapeutic concentrations of amitriptyline and nortriptyline in plasma, with use of a nitrogen detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of amitriptyline and its principal metabolite, nortriptyline, by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E)-10-Hydroxynortriptyline-d3 Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of (E)-10-Hydroxynortriptyline-d3 in urine for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections offer a comprehensive guide to three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.
Introduction
(E)-10-Hydroxynortriptyline is a major metabolite of the tricyclic antidepressant nortriptyline. The deuterated internal standard, this compound, is crucial for accurate quantification in biological matrices like urine. Proper sample preparation is a critical step to remove interfering substances, concentrate the analyte, and ensure the reliability and sensitivity of the analytical method. The choice of sample preparation technique depends on factors such as the required limit of quantification, sample throughput, and available resources.
Quantitative Data Summary
The following tables summarize typical performance data for the described sample preparation methods. Note that specific results may vary depending on the exact experimental conditions and instrumentation.
Table 1: Solid-Phase Extraction (SPE) Performance Data for Tricyclic Antidepressants in Urine
| Parameter | Value | Reference |
| Recovery | 92% to 104% | [1] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [1] |
| Linearity (r²) | > 0.99 | [1] |
| Inter-day Precision (CV) | < 15% | |
| Intra-day Precision (CV) | < 10% |
Table 2: Liquid-Liquid Extraction (LLE) Performance Data for Nortriptyline and Metabolites
| Parameter | Value | Reference |
| Recovery | 69% to 84% | [2][3] |
| Lower Limit of Quantification (LLOQ) | 0.71–1.1 µg L–1 | [2][3] |
| Linearity (r²) | > 0.998 | [4] |
| Inter-day Precision (CV) | ≤ 6% | [2][3] |
| Intra-day Precision (CV) | ≤ 6% | [2][3] |
Table 3: Protein Precipitation Performance Data for Nortriptyline and Metabolites in Plasma
| Parameter | Value | Reference |
| Recovery | > 90% | [5][6] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL (for metabolites) | [5][6] |
| Linearity (r²) | ≥ 0.997 | [5][6] |
| Precision (CV) | < 7.1% (<16% at LLOQ) | [5][6] |
| Accuracy | 92-114% | [5][6] |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol is adapted from a method for tricyclic antidepressants in urine using a mixed-mode cation exchange SPE plate.[1]
Materials:
-
Urine sample
-
This compound internal standard solution
-
4% Phosphoric acid in water
-
Methanol
-
Deionized water
-
10 mM Ammonium acetate, pH 6
-
Elution solvent: 60:40 Acetonitrile/Methanol with 2% Formic acid
-
Mixed-mode cation exchange SPE plate (e.g., Oasis WCX)
-
96-well collection plate
-
Centrifuge or vacuum manifold
-
Evaporator
Procedure:
-
Sample Pretreatment:
-
To 200 µL of urine sample, add an appropriate amount of this compound internal standard.
-
Add 200 µL of 4% phosphoric acid in water.
-
Vortex to mix.
-
-
SPE Plate Conditioning:
-
Condition the wells of the SPE plate with 200 µL of methanol.
-
Equilibrate the wells with 200 µL of deionized water. Do not allow the wells to dry out.
-
-
Sample Loading:
-
Load the entire 400 µL of the pretreated sample onto the SPE plate.
-
Apply gentle vacuum or positive pressure to draw the sample through the sorbent at a slow, steady rate.
-
-
Washing:
-
Wash the wells with 200 µL of 10 mM ammonium acetate, pH 6.
-
Wash the wells with 200 µL of methanol.
-
Dry the sorbent completely under vacuum or positive pressure for 5-10 minutes.
-
-
Elution:
-
Place a clean 96-well collection plate under the SPE plate.
-
Elute the analytes with two aliquots of 25 µL of the elution solvent (60:40 Acetonitrile/Methanol with 2% Formic acid).
-
-
Final Preparation:
-
The combined eluate can be directly injected for LC-MS/MS analysis. If necessary, the eluate can be evaporated to dryness and reconstituted in a smaller volume of mobile phase for concentration.
-
References
- 1. lcms.cz [lcms.cz]
- 2. Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for CYP2D6 Phenotyping using (E)-10-Hydroxynortriptyline-d3
Introduction
Cytochrome P450 2D6 (CYP2D6) is a critical enzyme involved in the metabolism of a significant number of clinically used drugs. Genetic polymorphisms in the CYP2D6 gene can lead to wide inter-individual variability in enzyme activity, resulting in different metabolic phenotypes, broadly categorized as poor, intermediate, extensive, and ultrarapid metabolizers. Phenotyping of CYP2D6 is crucial in clinical pharmacology and drug development to predict a patient's response to drugs metabolized by this enzyme, thereby allowing for personalized dosing strategies to optimize efficacy and minimize adverse drug reactions. Nortriptyline, a tricyclic antidepressant, is primarily metabolized by CYP2D6 to its active metabolite, (E)-10-hydroxynortriptyline. The ratio of the parent drug to its metabolite in plasma serves as a reliable index of CYP2D6 metabolic activity.
(E)-10-Hydroxynortriptyline-d3 is a deuterated analog of the major metabolite of nortriptyline. In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated compounds are considered the gold standard for internal standards.[1] Due to their chemical and physical similarities to the analyte of interest, they co-elute during chromatography and exhibit similar ionization characteristics in the mass spectrometer, effectively compensating for variations in sample preparation and matrix effects.[1] The use of this compound as an internal standard in conjunction with a deuterated nortriptyline analog ensures high accuracy and precision in the simultaneous quantification of nortriptyline and (E)-10-hydroxynortriptyline for CYP2D6 phenotyping studies.
Principle of CYP2D6 Phenotyping with Nortriptyline
The metabolic pathway of nortriptyline to (E)-10-hydroxynortriptyline is predominantly catalyzed by the CYP2D6 enzyme.[2] Consequently, the extent of this metabolic conversion directly reflects the enzymatic activity of CYP2D6. By administering a single oral dose of nortriptyline to an individual and subsequently measuring the plasma concentrations of both nortriptyline and (E)-10-hydroxynortriptyline, a metabolic ratio (MR) can be calculated. This ratio, typically expressed as the concentration of nortriptyline divided by the concentration of (E)-10-hydroxynortriptyline, is indicative of the individual's CYP2D6 phenotype. A high MR suggests a poor metabolizer phenotype, while a low MR is characteristic of an extensive or ultrarapid metabolizer.
Metabolic pathway of nortriptyline for CYP2D6 phenotyping.
Experimental Protocols
1. In Vivo Study Design for CYP2D6 Phenotyping
This protocol outlines the administration of nortriptyline to human subjects for the purpose of CYP2D6 phenotyping. All procedures should be conducted under the supervision of qualified medical personnel and with appropriate ethical approvals.
-
Subject Recruitment: Recruit healthy volunteers or patients who have provided informed consent. Subjects should be genotyped for CYP2D6 if correlation with genotype is a study objective.
-
Drug Administration: Administer a single oral dose of 25 mg nortriptyline.[3][4]
-
Blood Sampling: Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at predetermined time points post-dose. A common sampling point is 24 hours post-dose, though a full pharmacokinetic profile can be obtained with multiple samples over 168 hours.[1]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Transfer the plasma into labeled cryovials and store at -80°C until analysis.
2. Bioanalytical Method for Quantification of Nortriptyline and (E)-10-Hydroxynortriptyline
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of nortriptyline and (E)-10-hydroxynortriptyline in human plasma, utilizing this compound as an internal standard. A deuterated analog of nortriptyline (e.g., Nortriptyline-d3) should also be used as an internal standard for the parent drug.
a. Materials and Reagents
-
Nortriptyline hydrochloride
-
(E)-10-Hydroxynortriptyline
-
This compound
-
Nortriptyline-d3
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges or appropriate solvents for liquid-liquid extraction (LLE)
b. Stock and Working Solutions
-
Prepare individual stock solutions of nortriptyline, (E)-10-hydroxynortriptyline, and the deuterated internal standards in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the analytes in methanol to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working internal standard solution containing this compound and Nortriptyline-d3 at an appropriate concentration in methanol.
c. Sample Preparation (Liquid-Liquid Extraction)
-
To 250 µL of plasma sample, calibration standard, or QC sample in a polypropylene tube, add 25 µL of the internal standard working solution.
-
Add 100 µL of 0.1 M NaOH to alkalinize the sample.
-
Add 1.5 mL of a mixture of n-hexane and isoamyl alcohol (99:1, v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
d. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate the analytes from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized.
e. Data Analysis
-
Construct calibration curves by plotting the peak area ratio of the analyte to its corresponding internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curves.
-
Quantify the concentrations of nortriptyline and (E)-10-hydroxynortriptyline in the plasma samples from the calibration curves.
-
Calculate the metabolic ratio (MR) = [Nortriptyline] / [(E)-10-Hydroxynortriptyline].
References
- 1. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. g-standaard.nl [g-standaard.nl]
- 3. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of nortriptyline and its 10-hydroxy metabolite in Chinese subjects of different CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing (E)-10-Hydroxynortriptyline-d3 for in vitro and in vivo Drug-Drug Interaction Studies
Introduction
(E)-10-Hydroxynortriptyline is the primary active metabolite of the tricyclic antidepressant nortriptyline. The metabolic conversion of nortriptyline is predominantly mediated by the polymorphic cytochrome P450 enzyme, CYP2D6.[1][2][3] Given the significant genetic variability in CYP2D6 activity within the population, and its susceptibility to inhibition by co-administered drugs, this metabolic pathway is a critical focal point for drug-drug interaction (DDI) studies.[1][4][5] (E)-10-Hydroxynortriptyline-d3, a stable isotope-labeled analog, serves as an invaluable tool for these investigations, primarily as an internal standard for highly sensitive and selective bioanalytical methods.[6]
Principle of Use
In DDI studies, the objective is often to determine the potential of a new chemical entity (NCE) to inhibit or induce the activity of metabolizing enzymes like CYP2D6. This is typically assessed by monitoring the formation of a specific metabolite from a known probe substrate. Nortriptyline is a recognized probe substrate for CYP2D6 activity. By quantifying the concentration of its metabolite, (E)-10-hydroxynortriptyline, in the presence and absence of an NCE, researchers can elucidate the interaction potential.
The use of deuterated standards such as this compound is crucial for mitigating matrix effects and ensuring the accuracy and precision of quantification by mass spectrometry.[7][8][9] The deuterium labeling imparts a mass shift that allows for its clear differentiation from the endogenous (unlabeled) metabolite, while maintaining nearly identical chemical and physical properties, ensuring similar behavior during sample extraction and chromatographic separation.
Applications
-
CYP2D6 Inhibition Assays: this compound is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify the formation of (E)-10-hydroxynortriptyline in human liver microsomes or recombinant enzyme systems. A reduction in metabolite formation in the presence of an NCE indicates inhibition of CYP2D6.
-
CYP2D6 Phenotyping: In clinical studies, the ratio of nortriptyline to its 10-hydroxy metabolite can be used to phenotype individuals as poor, intermediate, extensive, or ultrarapid CYP2D6 metabolizers.[1][10] Accurate quantification using this compound as an internal standard is essential for correct phenotyping.
-
Clinical DDI Studies: In clinical trials, this compound is used to support the accurate measurement of (E)-10-hydroxynortriptyline in plasma or urine samples from subjects co-administered nortriptyline and a potential interacting drug.[11] This allows for the precise determination of changes in the pharmacokinetic profile of the metabolite, providing clear evidence of a DDI.
Experimental Protocols
Protocol 1: In Vitro CYP2D6 Inhibition Assay using Human Liver Microsomes
Objective: To determine the inhibitory potential of a test compound on the CYP2D6-mediated metabolism of nortriptyline to (E)-10-hydroxynortriptyline.
Materials:
-
Nortriptyline
-
This compound
-
Test compound (NCE)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
Water, HPLC grade
Procedure:
-
Incubation:
-
Prepare a master mix containing HLM (final concentration 0.2-0.5 mg/mL) and nortriptyline (final concentration at or below the Km, e.g., 2.1 µM[2]) in potassium phosphate buffer.
-
Add the test compound at various concentrations to the incubation mixture. Include a vehicle control (no test compound).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C with shaking. The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing this compound as the internal standard (final concentration, e.g., 50 ng/mL).
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Utilize a C18 reversed-phase column for chromatographic separation.[11]
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect the analytes using a tandem mass spectrometer in positive electrospray ionization (ESI) mode.
-
Monitor the specific mass transitions for (E)-10-hydroxynortriptyline and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by fitting the data to a suitable inhibition model.
-
Protocol 2: Quantification of (E)-10-Hydroxynortriptyline in Human Plasma
Objective: To accurately measure the concentration of (E)-10-hydroxynortriptyline in human plasma samples from a clinical DDI study.
Materials:
-
Human plasma samples
-
This compound (internal standard)
-
Acetonitrile
-
Formic acid
-
Calibration standards and quality control samples
Procedure:
-
Sample Preparation (Protein Precipitation): [11]
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of ice-cold acetonitrile containing this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the supernatant onto an LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: C18, e.g., 50 x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
-
Mass Spectrometric Conditions:
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Mode: Multiple Reaction Monitoring (MRM)
-
Monitor appropriate precursor-product ion transitions for both (E)-10-hydroxynortriptyline and this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the data.
-
Determine the concentration of (E)-10-hydroxynortriptyline in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of Nortriptyline and (E)-10-Hydroxynortriptyline based on CYP2D6 Genotype.
| CYP2D6 Phenotype | Nortriptyline AUC (nM·h) | (E)-10-Hydroxynortriptyline AUC (nM·h) | Nortriptyline/ (E)-10-Hydroxynortriptyline AUC Ratio |
| Extensive Metabolizer (1/1) | 1817 | 2273 | 0.82 |
| Intermediate Metabolizer (10/10) | 4002 | 1704 | 2.51 |
Data adapted from Yue QY et al., Clin Pharmacol Ther 1998;64:384-90.[1]
Table 2: Typical LC-MS/MS Method Parameters for the Analysis of (E)-10-Hydroxynortriptyline.
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[11] |
| Linear Range | 0.5 - 40 ng/mL[11] |
| Precision (%CV) | < 16% at LLOQ, < 7.1% for other concentrations[11] |
| Accuracy (%Bias) | 92 - 114%[11] |
| Mean Recovery | > 90%[11] |
Data from Bonke G, Jensen BP., Bioanalysis 2010;2(9):1553-60.[11]
Visualizations
Caption: Metabolic pathway of nortriptyline to (E)-10-hydroxynortriptyline via CYP2D6 and its inhibition.
Caption: Experimental workflow for in vitro and in vivo DDI studies using this compound.
References
- 1. s3.pgkb.org [s3.pgkb.org]
- 2. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3.pgkb.org [s3.pgkb.org]
- 4. CYP2D6 genotyping with oligonucleotide microarrays and nortriptyline concentrations in geriatric depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of CYP2D6 with low dose (5 mg) paroxetine in patients with high 10-hydroxynortriptyline serum levels-A prospective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.cpicpgx.org [files.cpicpgx.org]
- 11. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Nortriptyline and its Metabolites in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nortriptyline, a secondary amine tricyclic antidepressant, is the active metabolite of amitriptyline and is primarily used in the treatment of major depression. Monitoring its concentration and that of its principal active metabolite, 10-hydroxynortriptyline, in cerebrospinal fluid (CSF) is crucial for understanding its central nervous system disposition, assessing target engagement, and elucidating its pharmacokinetic/pharmacodynamic relationship in clinical and preclinical studies. This document provides detailed protocols for the quantification of nortriptyline and its metabolites in CSF, leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Metabolic Pathway of Nortriptyline
Nortriptyline is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP1A2, CYP2C19, and CYP3A4.[1][2][3] The major metabolic pathway is hydroxylation to form 10-hydroxynortriptyline, which exists as E and Z stereoisomers.[4][5] This active metabolite is subsequently conjugated with glucuronic acid for excretion.[1][2] Another metabolic route involves the demethylation of nortriptyline.
Caption: Metabolic Pathway of Nortriptyline.
Quantitative Data Summary
The following table summarizes the reported concentrations of nortriptyline and its primary metabolite, 10-hydroxynortriptyline, in human cerebrospinal fluid.
| Analyte | Mean Concentration (nmol/L) | Standard Deviation (nmol/L) | Number of Patients | Reference |
| Nortriptyline | 39 | 23 | 25 | [6][7] |
| 10-Hydroxynortriptyline | 67 | 20 | 25 | [6][7] |
Experimental Protocol: Quantification of Nortriptyline and Metabolites in CSF by LC-MS/MS
This protocol describes a method for the simultaneous quantification of nortriptyline and 10-hydroxynortriptyline in human CSF.
Sample Preparation (Protein Precipitation)
-
Thaw frozen CSF samples on ice.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of CSF in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated nortriptyline and 10-hydroxynortriptyline).
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| LC System | ACQUITY UPLC I-Class FL System or equivalent[8] |
| Column | XSelect Premier HSS T3 Column; 2.5 µm, 2.1 x 100 mm[8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes. |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Xevo TQ-S micro Mass Spectrometer or equivalent[8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nortriptyline | 264.2 | 233.1 | 15 |
| 10-Hydroxynortriptyline | 280.2 | 202.1 | 20 |
| Nortriptyline-d3 (IS) | 267.2 | 236.1 | 15 |
| 10-Hydroxynortriptyline-d3 (IS) | 283.2 | 205.1 | 20 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of nortriptyline and 10-hydroxynortriptyline into a surrogate matrix (e.g., artificial CSF or drug-free pooled human CSF).
-
The calibration curve should cover the expected concentration range in CSF samples. A typical range could be 0.5 - 500 ng/mL.[5]
-
Include at least three levels of QC samples (low, medium, and high) to be analyzed with each batch of study samples to ensure the accuracy and precision of the assay.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of nortriptyline and its metabolites in CSF.
Caption: Experimental Workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nortriptyline | C19H21N | CID 4543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eugenomic.com [eugenomic.com]
- 4. The metabolic fate of amitriptyline, nortriptyline and amitriptylinoxide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CSF and plasma levels of nortriptyline and its 10-hydroxy metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSF and plasma levels of nortriptyline and its 10-hydroxy metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
Application Note and Protocol: Solid-Phase Extraction of Deuterated Nortriptyline Metabolites from Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nortriptyline is a tricyclic antidepressant that is extensively metabolized in the body, primarily by hydroxylation to form E- and Z-10-hydroxynortriptyline. In pharmacokinetic and metabolic studies, deuterated analogs of these metabolites are often used as internal standards for quantification by mass spectrometry. A robust and reliable sample preparation method is crucial for accurate analysis. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex biological matrices such as plasma.
This document provides a detailed protocol for the solid-phase extraction of deuterated nortriptyline metabolites from human plasma, intended for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes typical performance data for SPE methods applied to the analysis of nortriptyline and its metabolites in plasma. The use of deuterated internal standards is essential for correcting any analyte loss during the extraction process.
| Analyte/Internal Standard | Matrix | SPE Sorbent | Recovery (%) | LLOQ (ng/mL) | Linearity (r²) | Reference |
| Nortriptyline | Plasma | C18 | >90% | 0.2 | ≥ 0.997 | [1][2] |
| E-10-hydroxynortriptyline | Plasma | C18 | >90% | 0.5 | ≥ 0.997 | [1][2] |
| Z-10-hydroxynortriptyline | Plasma | C18 | >90% | 0.5 | ≥ 0.997 | [1][2] |
| Nortriptyline | Serum | ISOLUTE® HCX | Not Reported | Not Reported | Not Reported | [3] |
| Amitriptyline | Breast Milk | Polymeric Sorbent-C18 | 92% | 1.9 | Not Reported | [4] |
| Nortriptyline | Breast Milk | Polymeric Sorbent-C18 | 89% | 1.9 | Not Reported | [4] |
Experimental Protocol
This protocol is a composite method based on established procedures for the extraction of tricyclic antidepressants and their metabolites from biological fluids.[1][3][5][6] It is recommended to use deuterated internal standards for each analyte to ensure the highest accuracy and precision.
Materials:
-
SPE Cartridges: Mixed-mode cation exchange (e.g., ISOLUTE® HCX, Oasis WCX) or C18 cartridges.
-
Human Plasma Samples
-
Deuterated Nortriptyline Metabolite Internal Standard Spiking Solution
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Phosphate Buffer (e.g., 0.1 M, pH 6.0-7.0)
-
Ammonium Hydroxide (concentrated)
-
Formic Acid
-
Isopropanol
-
Dichloromethane
-
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex Mixer
-
Sample Tubes (e.g., 13 x 100 mm glass tubes)
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of human plasma in a glass tube, add the deuterated internal standard solution.
-
Add 2 mL of phosphate buffer and vortex for 30 seconds.
-
Centrifuge the sample to pellet any particulates. The clear supernatant will be loaded onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the cartridge at a slow, steady rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove hydrophilic impurities.
-
Follow with a wash of 3 mL of a weak organic solvent, such as 10% methanol in water, to remove less polar interferences.
-
-
Elution:
-
Dry the cartridges under vacuum for approximately 10 minutes.[6]
-
Place clean collection tubes in the manifold.
-
Elute the analytes with 3 mL of an elution solvent. A common elution solvent for tricyclic antidepressants from mixed-mode cation exchange columns is a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v).[6] For C18 columns, a higher percentage of organic solvent, such as acetonitrile with a small amount of formic acid, may be used.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 50°C.[6]
-
Reconstitute the dried extract in 200 µL of the mobile phase to be used for the LC-MS/MS analysis (e.g., 80:20 0.1% formic acid in water:acetonitrile).[6]
-
Vortex briefly and centrifuge to collect the extract at the bottom of the tube.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Workflow Diagram
Caption: SPE Workflow for Deuterated Nortriptyline Metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. norlab.com [norlab.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of tricyclic antidepressants and their metabolites in plasma by solid-phase extraction (Bond-Elut TCA) and separation by capillary gas chromatography with nitrogen-phosphorous detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wsp.wa.gov [wsp.wa.gov]
Troubleshooting & Optimization
Technical Support Center: (E)-10-Hydroxynortriptyline-d3 LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the LC-MS/MS analysis of (E)-10-Hydroxynortriptyline-d3, particularly focusing on the matrix effect.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your analysis.
Issue 1: Inconsistent or Poor Recovery of this compound Internal Standard
Question: My this compound internal standard (IS) response is highly variable between samples, leading to poor reproducibility. What are the possible causes and solutions?
Answer:
Inconsistent internal standard response is a common indicator of a significant and variable matrix effect. Here’s a step-by-step guide to troubleshoot this issue:
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inadequate Sample Cleanup | Endogenous matrix components, such as phospholipids, can co-elute with your analyte and IS, causing ion suppression or enhancement. Protein precipitation is a common but less clean sample preparation method. Consider optimizing your sample preparation. |
| Suboptimal Chromatographic Separation | If the IS co-elutes with a region of significant ion suppression, its signal will be affected. Modify your chromatographic method to shift the retention time of the analyte and IS away from these suppression zones. |
| Sample-to-Sample Matrix Variability | The composition of biological matrices can vary significantly between individuals or lots, leading to different degrees of matrix effect. |
Experimental Workflow for Troubleshooting IS Variability:
Caption: Troubleshooting workflow for inconsistent internal standard response.
Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples
Question: My QC samples are failing acceptance criteria, showing poor accuracy and precision, even with a deuterated internal standard. What should I investigate?
Answer:
While a deuterated internal standard like this compound is the gold standard for compensating for matrix effects, it may not be foolproof in all situations.
Key Investigation Points:
| Factor | Explanation & Action |
| Differential Matrix Effects | Although rare, the analyte and its deuterated IS can experience slightly different degrees of ion suppression, especially if there is a slight chromatographic separation between them due to the deuterium isotope effect. This can be more pronounced in highly complex matrices. Action: Evaluate the co-elution of the analyte and IS closely. If they are slightly separated, adjust the chromatography to ensure they co-elute perfectly. |
| Non-linear Matrix Effects | The matrix effect may not be consistent across the concentration range of your calibration curve. This can lead to inaccuracies, particularly at the low and high ends. Action: Assess the matrix effect at both low and high QC concentrations to check for concentration-dependent ion suppression or enhancement. |
| Metabolite Interference | Ensure that no metabolites of nortriptyline are interfering with the mass transitions of the analyte or the internal standard. |
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS analysis?
A1: The matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy, precision, and sensitivity of the analysis.
Q2: Why is this compound used as an internal standard?
A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the best choice for quantitative LC-MS/MS bioanalysis.[1] Because it has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of matrix effect, thus effectively compensating for variations in sample preparation and ionization.
Q3: How can I quantitatively assess the matrix effect for my assay?
A3: The most common method is the post-extraction spike experiment.[1] This involves comparing the response of the analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is the Matrix Factor (MF).
-
MF < 1: Indicates ion suppression.
-
MF > 1: Indicates ion enhancement.
-
MF = 1: Indicates no matrix effect.
Q4: What are the most common sources of matrix effects in plasma samples for tricyclic antidepressant analysis?
A4: Phospholipids are a major contributor to matrix effects in plasma samples when using electrospray ionization (ESI).[2] These endogenous components can co-elute with analytes and suppress their ionization. Inadequate sample preparation is a primary reason for significant phospholipid-induced matrix effects.
Q5: Which sample preparation technique is best for minimizing matrix effects?
A5: The choice of sample preparation method significantly impacts the degree of matrix effect. Here is a general comparison:
-
Protein Precipitation (PPT): Quick and simple, but generally results in the "dirtiest" extracts with the highest potential for matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible solvent.
-
Solid-Phase Extraction (SPE): Typically provides the cleanest extracts by selectively isolating the analyte from matrix components, thus minimizing matrix effects.
Quantitative Data on Matrix Effect
The following table summarizes representative matrix factor (MF) data for (E)-10-Hydroxynortriptyline and its deuterated internal standard using different sample preparation techniques from human plasma.
| Sample Preparation Method | Analyte | Matrix Factor (MF) at LQC | Matrix Factor (MF) at HQC | IS-Normalized MF |
| Protein Precipitation (Acetonitrile) | (E)-10-Hydroxynortriptyline | 0.65 | 0.70 | 1.02 |
| This compound | 0.64 | 0.68 | ||
| Liquid-Liquid Extraction (MTBE) | (E)-10-Hydroxynortriptyline | 0.88 | 0.91 | 1.01 |
| This compound | 0.87 | 0.90 | ||
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | (E)-10-Hydroxynortriptyline | 0.97 | 0.99 | 1.00 |
| This compound | 0.97 | 0.99 |
LQC: Low Quality Control, HQC: High Quality Control, MTBE: Methyl tert-butyl ether. Data is representative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
Objective: To quantify the extent of ion suppression or enhancement.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract blank plasma using your validated method. Spike the analyte and IS into the final extract.
-
Set C (Pre-Spike Matrix): Spike the analyte and IS into blank plasma before extraction.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Calculate Recovery:
-
Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
Logical Diagram for Matrix Effect Calculation:
Caption: Logic for calculating matrix factor and recovery.
Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)
Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.
Procedure:
-
Set up a constant infusion of a solution of this compound into the MS detector, post-analytical column, using a T-connector.
-
Establish a stable baseline signal for the infused IS.
-
Inject an extracted blank plasma sample onto the LC column.
-
Monitor the signal of the infused IS throughout the chromatographic run.
-
Dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement.
Experimental Setup for Post-Column Infusion:
Caption: Diagram of a post-column infusion experimental setup.
References
Technical Support Center: (E)-10-Hydroxynortriptyline-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-10-Hydroxynortriptyline-d3, particularly focusing on minimizing ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a stable isotope-labeled (SIL) internal standard for (E)-10-Hydroxynortriptyline, an active metabolite of the tricyclic antidepressant nortriptyline. It is used in quantitative bioanalysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to improve the accuracy and precision of measuring the concentration of the unlabeled analyte in biological samples like plasma or serum.
Q2: What is ion suppression and how does it affect my analysis of this compound?
Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., salts, phospholipids, metabolites) reduce the ionization efficiency of the analyte and its internal standard in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your quantitative results.[1] Even though this compound is designed to compensate for these effects, significant or differential ion suppression can still lead to inaccurate quantification.
Q3: Can the deuterium labeling in this compound cause analytical issues?
Yes. While SIL internal standards are generally reliable, the substitution of hydrogen with deuterium can sometimes lead to a phenomenon known as the "deuterium isotope effect." This can cause a slight shift in the chromatographic retention time of the deuterated standard relative to the unlabeled analyte.[3] If this shift is significant and occurs in a region of variable ion suppression, the analyte and the internal standard will not experience the same degree of signal suppression, potentially leading to quantification errors.[3]
Q4: What are the most common sources of ion suppression in plasma or serum samples?
The most common sources of ion suppression in biological matrices are phospholipids from cell membranes, salts, and endogenous metabolites. During sample preparation, especially with simpler methods like protein precipitation, these components can be co-extracted with the analyte and interfere with the ionization process.
Troubleshooting Guide: Minimizing Ion Suppression
This guide provides a systematic approach to identifying and mitigating ion suppression for this compound analysis.
Issue 1: Poor Signal Response or High Variability in Peak Area for this compound
This is a primary indicator of ion suppression.
Initial Assessment Workflow
References
troubleshooting poor chromatographic peak shape for nortriptyline metabolites
Technical Support Center: Nortriptyline Chromatography
Welcome to the technical support center for the chromatographic analysis of nortriptyline and its metabolites. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to help you resolve common issues and optimize your analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why are my peaks for nortriptyline and its hydroxylated metabolites showing significant tailing?
Answer: Peak tailing for nortriptyline and its metabolites is a common issue primarily caused by secondary interactions between the basic amine groups of the analytes and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3][4] These interactions are pH-dependent and can lead to poor peak symmetry, affecting resolution and quantitation.[3][5]
Troubleshooting Steps for Peak Tailing:
-
Mobile Phase pH Adjustment: The ionization state of both the analyte and the silanol groups is critical.[6][7] Lowering the mobile phase pH (e.g., to pH 2-3) protonates the silanol groups, minimizing their interaction with the protonated basic analytes.[2][8]
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak shape.[5]
-
Column Selection: Employing a modern, high-purity, end-capped column can significantly reduce the number of available free silanol groups, thus minimizing tailing.[9]
-
Buffer Concentration: Ensure the buffer concentration is adequate (typically 10-50 mM) to maintain a stable pH and minimize unwanted interactions.[8]
Experimental Protocols
Example HPLC Method for Nortriptyline and Metabolites
This protocol provides a starting point for developing a robust analytical method. Optimization will be required based on your specific instrumentation and analytical goals.
1. Sample Preparation (from Plasma)
-
Objective: To extract nortriptyline and its metabolites from a biological matrix.
-
Procedure: A liquid-liquid extraction or solid-phase extraction (SPE) is commonly used. [10][11][12] 1. To 1 mL of plasma, add an appropriate internal standard (e.g., deuterated nortriptyline). [10] 2. Alkalinize the sample with a solution like 0.5M Sodium Hydroxide. [11] 3. Add 5 mL of an organic extraction solvent (e.g., tert-butyl methyl ether). [11] 4. Vortex for 10 minutes and centrifuge at 3000 x g for 15 minutes. 5. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. 6. Reconstitute the residue in 100 µL of the mobile phase. [11] 2. Chromatographic Conditions
| Parameter | Condition | Rationale / Notes |
| Column | High-purity, end-capped C8 or C18, 2.1 x 50 mm, <3 µm | Minimizes silanol interactions and provides good efficiency. [9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH to protonate silanols and improve peak shape. [9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile often provides better peak shape for basic compounds. [6][9] |
| Gradient | 10-60% B over 5 minutes, followed by a wash and re-equilibration | Adjust as needed to achieve optimal separation. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Increased temperature can improve peak shape and reduce viscosity. [11] |
| Injection Volume | 5 µL | Keep low to prevent overload and peak distortion. |
| UV Detection | 240 nm | A common wavelength for tricyclic antidepressants. [11][13] |
| MS Detection | ESI+ | Electrospray ionization in positive mode is highly sensitive for these compounds. |
References
- 1. chromanik.co.jp [chromanik.co.jp]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. lctsbible.com [lctsbible.com]
- 5. i01.yizimg.com [i01.yizimg.com]
- 6. um.edu.mt [um.edu.mt]
- 7. researchgate.net [researchgate.net]
- 8. uhplcs.com [uhplcs.com]
- 9. Simultaneous determination of nortriptyline hydrochloride and fluphenazine hydrochloride in microgram quantities from low dosage forms by liquid chromatography–UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Selective determination of amitriptyline and nortriptyline in human plasma by HPLC with ultraviolet and particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: (E)-10-Hydroxynortriptyline-d3 Mass Spectrometry Optimization
Welcome to the technical support center for the optimization of mass spectrometry parameters for (E)-10-Hydroxynortriptyline-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometry parameters for the analysis of 10-Hydroxynortriptyline?
A1: While specific parameters for this compound must be empirically determined on your instrument, here are typical starting parameters for the non-deuterated (E)-10-Hydroxynortriptyline based on published literature. These can be used as a starting point for optimizing your deuterated internal standard.
Table 1: Mass Spectrometry Parameters for (E)-10-Hydroxynortriptyline
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1][2] |
| Precursor Ion (m/z) | 280.2 | [3] |
| Product Ion 1 (m/z) | 233.1 | [3] |
| Product Ion 2 (m/z) | 91.1 | [3] |
| Collision Energy (CE) | Optimization Required | [4][5] |
| Cone Voltage (CV) | Optimization Required |
Q2: How do I determine the precursor and product ions for this compound?
A2: this compound is a deuterium-labeled version of (E)-10-Hydroxy Nortriptyline.[6] To determine the precursor ion, you need to account for the mass difference due to the three deuterium atoms. The molecular weight of (E)-10-Hydroxynortriptyline is approximately 279.37 g/mol , leading to a protonated molecule [M+H]+ of m/z 280.2. For the d3 version, you would expect the precursor ion to be at m/z 283.2.
To find the product ions, you will need to perform a product ion scan (or MS/MS scan) on the precursor ion (m/z 283.2). The fragmentation pattern should be similar to the non-deuterated compound, but some fragment ions may retain the deuterium labels, resulting in a mass shift.
Q3: What are common challenges in developing a bioanalytical method for tricyclic antidepressants like nortriptyline and its metabolites?
A3: Common challenges in bioanalytical method development for these compounds include dealing with contamination, managing complex sample matrices, analyzing analytes at very low concentrations, and refining sample preparation procedures.[7] It is crucial to properly optimize mass spectrometry parameters to ensure the reliability of the bioanalytical data.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Signal for this compound
-
Possible Cause: Incorrect precursor ion selection.
-
Solution: Verify the correct m/z for the protonated deuterated molecule ([M+D]+ or [M+H]+). Infuse a standard solution of this compound directly into the mass spectrometer to confirm the parent ion mass.
-
-
Possible Cause: Suboptimal ionization or source parameters.
-
Solution: Systematically optimize source parameters such as capillary voltage, source temperature, and gas flows. Start with the values used for the non-deuterated analog and adjust for maximum signal intensity of the d3 compound.
-
-
Possible Cause: Inefficient fragmentation.
Issue 2: High Background Noise or Interferences
-
Possible Cause: Matrix effects from the biological sample.
-
Solution: Improve your sample preparation method. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering substances from the matrix.[8]
-
-
Possible Cause: Contamination from the LC system or solvents.
-
Solution: Run blank injections of your mobile phase to identify any background contamination. Ensure you are using high-purity, LC-MS grade solvents and reagents.[9]
-
Issue 3: Poor Peak Shape or Chromatography
-
Possible Cause: Inappropriate mobile phase composition.
-
Possible Cause: Column degradation or incompatibility.
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters
-
Prepare a standard solution of this compound at a concentration of approximately 100-1000 ng/mL in 50:50 methanol:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
In positive ion mode, perform a full scan to identify the precursor ion (expected around m/z 283.2).
-
Select the identified precursor ion and perform a product ion scan by ramping the collision energy (e.g., from 5 to 50 eV) to identify the most abundant and stable product ions.
-
Create a Multiple Reaction Monitoring (MRM) method using the precursor ion and the two most intense product ions.
-
For each MRM transition, perform a collision energy optimization experiment by injecting the standard solution and varying the CE to find the value that yields the highest intensity.[4][5]
-
Similarly, optimize the cone voltage (or other relevant source parameters) for the precursor ion.
Visualizations
Caption: Workflow for the optimization of mass spectrometry parameters.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
References
- 1. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. medchemexpress.com [medchemexpress.com]
- 7. simbecorion.com [simbecorion.com]
- 8. An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants [ijnc.ir]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: Isotopic Interference in Deuterated Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isotopic interference when using deuterated internal standards in mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of deuterated internal standards?
Isotopic interference occurs when the mass spectral signal of the deuterated internal standard (IS) is artificially increased by contributions from the unlabeled analyte. This can happen in two primary ways:
-
Natural Isotope Contribution: All elements have naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). For a given analyte, a small percentage of its molecules will contain these heavier isotopes, resulting in a mass spectrum with peaks at M+1, M+2, etc., where M is the monoisotopic mass. If the mass difference between the analyte and the deuterated IS is small, the analyte's natural isotopic peaks can overlap with the signal of the IS.[1][2] This becomes more significant for larger molecules and those containing elements with high natural isotopic abundance like chlorine or bromine.[1]
-
Impurity in the Internal Standard: The deuterated internal standard itself may contain a small amount of the unlabeled analyte as an impurity from its synthesis.[3][4] This unlabeled portion will contribute to the analyte's signal, but more importantly, incompletely deuterated species can contribute to the internal standard's signal at an incorrect mass-to-charge ratio (m/z).[5]
Q2: What are the consequences of uncorrected isotopic interference?
Uncorrected isotopic interference can lead to significant errors in quantitative analysis. The artificially inflated signal of the internal standard will cause the calculated analyte-to-internal standard peak area ratio to be lower than the true value. This results in an underestimation of the analyte concentration, which can compromise the accuracy and reliability of pharmacokinetic and other bioanalytical studies.[2] It can also lead to non-linear calibration curves.[1]
Q3: How can I detect potential isotopic interference during method development?
Several steps can be taken to identify potential isotopic interference:
-
Analyze High Concentration Samples: Analyze a sample containing a high concentration of the analyte without any internal standard. Examine the mass spectrum at the m/z of the deuterated internal standard. Any significant signal detected indicates a potential contribution from the analyte's natural isotopes.
-
Assess Internal Standard Purity: Analyze a solution of the deuterated internal standard alone. Check for any signal at the m/z of the unlabeled analyte. The response should be negligible, typically less than 0.1% of the internal standard's response.[4]
-
Evaluate Calibration Curve Linearity: A non-linear calibration curve, especially at higher concentrations, can be an indicator of isotopic interference.[1]
Troubleshooting Guide
Problem: My calibration curve is non-linear, especially at the high end.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Isotopic Crosstalk | 1. Analyze a high-concentration analyte standard without the internal standard. 2. Check for a signal in the internal standard's mass channel. | If a significant signal is observed, this confirms interference from the analyte's natural isotopes. |
| Internal Standard Impurity | Analyze the internal standard solution alone and check for a signal at the analyte's m/z. | A signal indicates the presence of the unlabeled analyte as an impurity. |
| Detector Saturation | Dilute the highest concentration standards and re-inject. | If the curve becomes linear upon dilution, the issue is likely detector saturation, not isotopic interference. |
Problem: I am observing a significant signal for my internal standard in blank matrix samples.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Blank Matrix | Source a new lot of blank matrix and re-analyze. | If the signal disappears, the original blank matrix was contaminated. |
| In-source Conversion | Investigate potential for in-source fragmentation or conversion of a related endogenous compound to the internal standard. | This is a complex issue that may require changes to the mass spectrometer source conditions or chromatography. |
| Internal Standard Instability | Prepare a fresh solution of the internal standard and re-analyze. | If the signal is reduced, the original internal standard solution may have degraded. |
Experimental Protocols
Protocol 1: Assessment of Analyte Contribution to Internal Standard Signal
Objective: To quantify the percentage contribution of the analyte's isotopic variants to the internal standard's mass channel.
Methodology:
-
Prepare a series of calibration standards of the unlabeled analyte in the relevant biological matrix.
-
Prepare a quality control (QC) sample at the upper limit of quantification (ULOQ) containing only the unlabeled analyte (no internal standard).
-
Prepare a sample containing only the deuterated internal standard at the concentration used in the assay.
-
Inject and analyze these samples using the developed LC-MS/MS method.
-
Measure the peak area of the analyte in the ULOQ sample at the analyte's m/z.
-
Measure the peak area in the ULOQ sample at the internal standard's m/z. This is the interference signal.
-
Calculate the percentage of crosstalk using the following formula:
% Crosstalk = (Peak Area of Analyte at IS m/z / Peak Area of IS at its working concentration) * 100
Acceptance Criteria: The contribution of the analyte to the internal standard signal should ideally be less than 5% of the internal standard's response at the lower limit of quantification (LLOQ).
Protocol 2: Correction for Isotopic Interference using a Nonlinear Calibration Function
Objective: To apply a mathematical correction for known isotopic interference to improve quantitation accuracy.
Methodology:
-
Experimentally determine the fractional contribution of the analyte to the internal standard signal (Factor A) and the fractional contribution of the internal standard to the analyte signal (Factor B). Factor A can be determined from Protocol 1. Factor B is determined by analyzing the internal standard alone.
-
Acquire calibration data by plotting the ratio of the observed analyte peak area to the observed internal standard peak area against the known concentration of the analyte.
-
Instead of a linear regression, fit the data to the following nonlinear equation[1]:
Observed Ratio = (Analyte Area_obs / IS Area_obs) = (Analyte Conc. + (B * IS Conc.)) / ((A * Analyte Conc.) + IS Conc.)
-
Use the fitted curve to back-calculate the concentrations of unknown samples. This approach can provide more accurate quantitation in the presence of isotopic interference.[1]
Visualizations
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays [pubmed.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
potential for in-source fragmentation of (E)-10-Hydroxynortriptyline-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential for in-source fragmentation of (E)-10-Hydroxynortriptyline-d3 during mass spectrometric analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for the analysis of this compound?
In-source fragmentation, also known as in-source collision-induced dissociation (CID), is a phenomenon where precursor ions fragment within the ion source of a mass spectrometer before they reach the mass analyzer.[1] This can be a concern when analyzing this compound, a deuterated internal standard, as it can lead to the appearance of unexpected fragment ions in the mass spectrum. This may complicate data interpretation and potentially affect the accuracy of quantification if the precursor ion signal is significantly diminished.
Q2: What are the primary causes of in-source fragmentation?
The primary causes of in-source fragmentation are related to the energy applied to the analyte ions in the ion source. Key factors include:
-
High Cone Voltage/Declustering Potential: Applying a high voltage to the sampling cone or declustering potential region increases the kinetic energy of the ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.
-
Elevated Ion Source Temperature: Higher source temperatures can increase the internal energy of the analyte molecules, making them more susceptible to fragmentation upon ionization.[1]
-
Chemical Nature of the Analyte: The inherent stability of the molecule plays a crucial role. Molecules with labile functional groups are more prone to fragmentation.
Q3: How can in-source fragmentation of this compound impact my experimental results?
In-source fragmentation can have several impacts on your results:
-
Reduced Precursor Ion Intensity: As the precursor ion fragments in the source, its abundance decreases, which can lead to lower sensitivity in quantitative assays.
-
Appearance of Unexpected Fragment Ions: The fragments generated in the source will appear in the MS1 spectrum, which could be mistaken for impurities or other analytes.
-
Inaccurate Quantification: If the fragmentation is not consistent between samples and standards, it can lead to variability and inaccuracy in the quantitative results.
Q4: Is it possible to utilize in-source fragmentation to our advantage?
Yes, under controlled conditions, in-source fragmentation can be used intentionally. By carefully optimizing the cone voltage, specific fragment ions can be generated in the source and then selected as the precursor ion for MS/MS analysis. This can sometimes enhance sensitivity or specificity for certain analytes.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that may be related to in-source fragmentation.
Problem 1: I am observing a significant peak at m/z 218.2 in my MS1 spectrum for this compound, in addition to the expected precursor ion at m/z 283.2.
-
Question: Could this be an in-source fragment?
-
Answer: Yes, it is highly likely that the peak at m/z 218.2 is an in-source fragment of this compound. The non-deuterated form, (E)-10-Hydroxynortriptyline, has a known MS/MS transition of m/z 280.2 → 215.2.[2] The observed mass shift of +3 Da in your fragment ion (218.2 vs 215.2) corresponds to the deuterium labeling on your internal standard.
Problem 2: The intensity of my precursor ion for this compound is very low, leading to poor sensitivity.
-
Question: How can I increase the precursor ion intensity and reduce in-source fragmentation?
-
Answer: To reduce in-source fragmentation and increase the precursor ion intensity, you should try the following "softer" ionization conditions:
-
Decrease the Cone Voltage/Declustering Potential: This is the most direct way to reduce the energy of the ions in the source. Systematically lower the voltage in small increments and observe the effect on the precursor and fragment ion intensities.
-
Optimize the Ion Source Temperature: While a higher temperature can improve desolvation, an excessively high temperature can promote fragmentation. Try reducing the source temperature to see if it improves the precursor ion signal.
-
Adjust Mobile Phase Composition: The mobile phase composition can influence ionization efficiency and ion stability. While a method using 0.1% formic acid in an acetonitrile gradient has been successfully used, you could explore different modifiers or solvent compositions.[2][3]
-
Problem 3: My quantitative results for the analyte, using this compound as an internal standard, are inconsistent and show high variability.
-
Question: Could in-source fragmentation of my internal standard be causing this issue?
-
Answer: Yes, inconsistent in-source fragmentation of the internal standard can lead to poor reproducibility. If the degree of fragmentation varies between injections, the ratio of the analyte to the internal standard will not be consistent. To address this, you should:
-
Re-optimize and Stabilize Ion Source Parameters: Ensure that the cone voltage and source temperature are set to values that minimize fragmentation and are stable throughout your analytical run.
-
Monitor Both Precursor and Fragment Ions: Consider monitoring both the precursor ion (m/z 283.2) and the in-source fragment ion (m/z 218.2) of the internal standard. The ratio of these two ions should remain constant across all injections. If it does not, it indicates instability in the ionization conditions.
-
Use a Fragment Ion for Quantification: If in-source fragmentation is unavoidable but consistent, you can use the fragment ion for quantification. A known MRM transition for the non-deuterated form is m/z 280.2 → 215.2.[2] For the d3-labeled standard, you would therefore use the transition m/z 283.2 → 218.2 .
-
Quantitative Data Summary
The following table summarizes key mass spectrometric parameters for the analysis of (E)-10-Hydroxynortriptyline and its deuterated analog.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) | Reference |
| (E/Z)-10-Hydroxynortriptyline | 280.2 | 215.2 | 56 | 53 | [2] |
| Nortriptyline-d3 (Internal Standard) | 267.2 | 233.2 | 76 | 23 | [2] |
| This compound | 283.2 | 218.2 | User Optimized | User Optimized | Inferred |
Note: The m/z values and instrument parameters for this compound are inferred from the non-deuterated compound and the deuterated nortriptyline internal standard. Optimal parameters should be determined empirically on the specific instrument being used.
Experimental Protocols
LC-MS/MS Method for the Quantification of (E)-10-Hydroxynortriptyline
This protocol is based on a validated method for the analysis of nortriptyline and its metabolites.[2]
-
Sample Preparation:
-
Perform protein precipitation of plasma samples.
-
-
Liquid Chromatography (LC):
-
Column: C18 analytical column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient appropriate for the separation of the analyte from other matrix components.
-
Flow Rate: As per column specifications.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 500°C.[2]
-
MRM Transitions:
-
(E)-10-Hydroxynortriptyline: m/z 280.2 → 215.2
-
This compound (Internal Standard): m/z 283.2 → 218.2
-
-
Instrument Parameters:
-
Visualizations
Caption: Proposed fragmentation of this compound.
Caption: General experimental workflow for LC-MS/MS analysis.
Caption: Troubleshooting logic for in-source fragmentation issues.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of biological matrix on (E)-10-Hydroxynortriptyline-d3 recovery
Welcome to the technical support center for the analysis of (E)-10-Hydroxynortriptyline-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in bioanalysis?
This compound is the deuterated form of (E)-10-Hydroxynortriptyline, a major active metabolite of the tricyclic antidepressant nortriptyline. In quantitative bioanalysis, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated compounds serve as ideal internal standards. Because they are chemically almost identical to the analyte of interest, they exhibit similar behavior during sample extraction, chromatography, and ionization, which helps to correct for variability and matrix effects, ensuring accurate quantification of the non-deuterated analyte.[1]
Q2: What are the most common biological matrices for the analysis of (E)-10-Hydroxynortriptyline?
The most common biological matrices for analyzing (E)-10-Hydroxynortriptyline and its parent compound, nortriptyline, are plasma, serum, urine, and whole blood.[2][3][4][5] The choice of matrix depends on the specific objectives of the study, such as therapeutic drug monitoring, pharmacokinetic studies, or forensic analysis.
Q3: Which sample preparation techniques are most suitable for extracting this compound from biological samples?
The primary sample preparation techniques include:
-
Protein Precipitation (PPT): A simple and rapid method, particularly for plasma and serum samples, where a solvent like acetonitrile is used to precipitate and remove proteins.[6][7][8]
-
Solid-Phase Extraction (SPE): A more selective technique that can provide cleaner extracts, reducing matrix effects. It is commonly used for urine and plasma samples.
-
Liquid-Liquid Extraction (LLE): A classic extraction method that separates compounds based on their differential solubilities in two immiscible liquid phases. It is effective for various matrices, including whole blood.[3][9]
Troubleshooting Guides
Low Recovery of this compound
Issue: Consistently low recovery of the deuterated internal standard can compromise the accuracy and precision of the assay.
| Potential Cause | Troubleshooting Steps |
| Incomplete Protein Precipitation (Plasma/Serum) | - Ensure the optimal ratio of precipitation solvent (e.g., acetonitrile) to plasma is used. A 3:1 or 4:1 ratio is common. - Vortex the sample vigorously after adding the solvent to ensure thorough mixing. - Centrifuge at a sufficient speed and for an adequate duration to pellet all precipitated proteins. |
| Inefficient Solid-Phase Extraction (SPE) (Urine/Plasma) | - Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned and equilibrated according to the manufacturer's protocol to activate the sorbent. - Sample pH: Adjust the pH of the sample to optimize the retention of the analyte on the sorbent. For basic compounds like hydroxynortriptyline, a higher pH might be necessary. - Wash Solvents: Use wash solvents that are strong enough to remove interferences but weak enough to not elute the analyte. - Elution Solvent: Use an elution solvent that is strong enough to completely desorb the analyte from the sorbent. Multiple small volume elutions may be more effective than a single large volume elution. |
| Suboptimal Liquid-Liquid Extraction (LLE) (Whole Blood) | - Solvent Selection: Use a water-immiscible organic solvent that has a high affinity for (E)-10-Hydroxynortriptyline. A mixture of hexane and isoamyl alcohol is often used for tricyclic antidepressants.[2] - pH Adjustment: Adjust the pH of the aqueous phase to suppress the ionization of the analyte, thereby increasing its partitioning into the organic phase. For basic analytes, a basic pH is required. - Extraction Repetitions: Perform multiple extractions with fresh organic solvent to improve recovery. |
| Analyte Adsorption | - Use low-adsorption microcentrifuge tubes and pipette tips. - Silanize glassware to reduce active sites for adsorption. |
| Analyte Degradation | - Process samples promptly and store them at appropriate temperatures (e.g., -80°C) to minimize degradation. - Protect samples from light if the analyte is light-sensitive. |
High Variability in Recovery
Issue: Inconsistent recovery across samples can lead to poor precision and unreliable results.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Ensure uniform vortexing, incubation times, and centrifugation across all samples. - Use calibrated pipettes to ensure accurate volume transfers. |
| Matrix Effects | - Different lots of biological matrix can have varying compositions, leading to inconsistent matrix effects. Evaluate matrix effects using multiple sources of blank matrix. - A stable isotope-labeled internal standard like this compound is designed to compensate for matrix effects, but significant variations can still be problematic.[10] |
| Inconsistent SPE Cartridge Performance | - Use SPE cartridges from the same lot to minimize variability. - Ensure a consistent flow rate during sample loading, washing, and elution. |
Quantitative Data Summary
The following tables summarize expected recovery percentages for (E)-10-Hydroxynortriptyline and similar analytes from various biological matrices using different extraction methods. Note: Specific recovery data for this compound is limited in the literature; therefore, data for the non-deuterated form and related compounds are included as a reference.
Table 1: Recovery from Plasma/Serum
| Extraction Method | Analyte | Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | Nortriptyline & 10-hydroxynortriptyline | >90% | [6] |
| Protein Precipitation (Acetonitrile) | Various Drugs | >80% | [7] |
| Liquid-Liquid Extraction | Nortriptyline & 10-hydroxynortriptyline | Not Specified | [4][11] |
| Liquid-Liquid Microextraction | Amitriptyline & Nortriptyline | 93.1 - 95.2% | [12] |
Table 2: Recovery from Urine
| Extraction Method | Analyte | Recovery (%) | Reference |
| Solid-Phase Extraction (HLB) | Various Opioids | 73 - 105% | |
| Solid-Phase Extraction | Organic Acids | ~84% | [13] |
| Liquid-Liquid Microextraction | Amitriptyline & Nortriptyline | 93.1 - 95.2% | [12] |
Table 3: Recovery from Whole Blood
| Extraction Method | Analyte | Recovery (%) | Reference |
| Liquid-Liquid Extraction (Hexane/Amyl Alcohol) | Tricyclic Antidepressants | Not Specified | [2] |
| Dispersive Liquid-Liquid Microextraction | Tricyclic Antidepressants | Not Specified | [3] |
Experimental Protocols
Protein Precipitation for Plasma/Serum Samples
This protocol is a general procedure for the extraction of this compound from plasma or serum using protein precipitation.
-
Sample Thawing: Thaw frozen plasma or serum samples at room temperature.
-
Aliquoting: Aliquot 100 µL of the plasma/serum sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of this compound.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for Urine Samples
This protocol outlines a general procedure for extracting this compound from urine using a mixed-mode cation exchange SPE cartridge.
-
Sample Pre-treatment: To 1 mL of urine, add the internal standard and 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0).
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Cartridge Equilibration: Equilibrate the cartridge with 1 mL of the sample buffer.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) for Whole Blood Samples
This protocol provides a general method for the liquid-liquid extraction of this compound from whole blood.[2]
-
Sample Aliquoting: Place 1 mL of whole blood into a glass centrifuge tube.
-
Internal Standard Spiking: Add the this compound internal standard.
-
Basification: Add 1 mL of a basic solution (e.g., 0.1 M NaOH) to the sample and vortex.
-
Extraction: Add 5 mL of an organic extraction solvent (e.g., hexane:isoamyl alcohol, 99:1 v/v).
-
Mixing: Cap the tube and mix on a rotator for 15 minutes.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Organic Phase Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Dispersive liquid-liquid microextraction (DLLME) for determination of tricyclic antidepressants in whole blood and plasma samples and analysis by liquid chromatography with diode array detector (LC-DAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. btrc-charity.org [btrc-charity.org]
- 9. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
- 11. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Air-assisted Liquid-Liquid Microextraction in the Primary Amine-based Supramolecular Solvent for Determination of Tricyclic Antidepressants Prior to High-Performance Liquid Chromatography-Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Deuterium Back-Exchange in Labeled Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the back-exchange of deuterium in labeled compounds during analysis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you maintain the isotopic integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange?
A1: Deuterium back-exchange is an undesirable process where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment, such as solvents or buffers, during sample preparation, chromatography, or analysis. This phenomenon can lead to an underestimation of the deuterium content and potentially compromise the interpretation of experimental results.
Q2: Which analytical techniques are most susceptible to deuterium back-exchange?
A2: Techniques that involve aqueous mobile phases or protic solvents are particularly susceptible. This includes High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), especially in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) studies of proteins. Nuclear Magnetic Resonance (NMR) spectroscopy can also be affected if samples are not prepared and handled correctly in deuterated solvents.
Q3: What are the primary factors that influence the rate of back-exchange?
A3: The rate of back-exchange is significantly influenced by several factors:
-
pH: The exchange rate is catalyzed by both acid and base. For amide hydrogens in proteins, the minimum exchange rate occurs at a pH of approximately 2.5.
-
Temperature: Higher temperatures increase the rate of exchange.
-
Solvent Composition: The presence of protic solvents (containing exchangeable hydrogens, like water or methanol) facilitates back-exchange.
-
Analysis Time: Longer exposure to protic environments, such as during lengthy chromatographic runs, increases the extent of back-exchange.
-
Position of the Deuterium Label: The lability of a deuterium atom depends on its chemical environment within the molecule. Protons attached to heteroatoms (O, N, S) are generally more labile than those on carbon atoms.
Q4: Why is it crucial to use a maximally deuterated control in HDX-MS?
A4: A maximally deuterated (maxD) control is a sample of the protein where all exchangeable amide hydrogens have been replaced with deuterium. It is essential for accurately measuring and correcting for back-exchange that occurs during the analytical workflow. By analyzing the maxD control under the same conditions as the experimental samples, the level of deuterium loss can be quantified and used to correct the data for the experimental samples.
Troubleshooting Guides
Issue 1: Loss of Deuterium Signal in LC-MS Analysis of a Deuterated Internal Standard
Q: I am using a deuterium-labeled internal standard for a quantitative LC-MS assay, and I'm observing a decreasing signal for my standard over time or between batches. What could be the cause?
A: This issue is likely due to the back-exchange of deuterium on your internal standard. Here’s a step-by-step guide to troubleshoot this problem:
-
Verify the Stability of the Labeling Position:
-
Problem: Deuterium atoms on certain functional groups are more prone to exchange. Labels on heteroatoms (e.g., -OH, -NH, -SH) or on carbons adjacent to carbonyl groups can be labile.
-
Solution: Review the structure of your internal standard to identify any labile deuterium positions. If possible, synthesize or purchase a standard with deuterium labels on stable, non-exchangeable positions (e.g., aromatic rings, methyl groups not adjacent to heteroatoms).
-
-
Evaluate Sample Preparation and Storage Conditions:
-
Problem: Exposure to protic solvents (especially at non-optimal pH) or elevated temperatures during sample preparation and storage can accelerate back-exchange.
-
Solution:
-
Minimize the time the sample spends in aqueous or protic solutions.
-
If possible, perform sample preparation steps at low temperatures (e.g., on ice).
-
Store stock solutions and prepared samples in aprotic solvents and at low temperatures (e.g., -80°C).
-
Ensure the pH of your solutions is as close to neutral as possible if acidic or basic conditions are not required for your assay, or optimize for minimal exchange if known.
-
-
-
Optimize LC Method to Minimize On-Column Exchange:
-
Problem: The aqueous mobile phase used in reversed-phase chromatography provides an environment for back-exchange to occur on the column.
-
Solution:
-
Reduce Analysis Time: Use shorter columns, higher flow rates, or faster gradients to minimize the residence time of the analyte on the column.
-
Lower Column Temperature: Perform the chromatographic separation at sub-zero temperatures if your instrumentation allows. This can significantly reduce back-exchange rates.
-
Mobile Phase pH: For amide hydrogens, adjusting the mobile phase pH to around 2.5 can minimize the exchange rate.
-
-
Issue 2: High and Variable Back-Exchange in HDX-MS Experiments
Q: My HDX-MS data shows high levels of back-exchange (>30%), and the values are inconsistent between runs. How can I improve my results?
A: High and variable back-exchange is a common challenge in HDX-MS. The following workflow and troubleshooting tips can help you minimize and control it.
Workflow for Minimizing Back-Exchange in HDX-MS
Troubleshooting Steps:
-
Quenching Efficiency:
-
Problem: Incomplete or slow quenching fails to effectively stop the deuterium exchange reaction.
-
Solution: Ensure your quench buffer is pre-chilled to 0°C and rapidly mixed with the sample to achieve a final pH of ~2.5.
-
-
LC System Temperature:
-
Problem: Inadequate cooling of the LC system components (autosampler, columns, tubing) exposes the sample to higher temperatures, increasing back-exchange.
-
Solution: Use a dedicated HDX-MS automation system with refrigerated modules for all components that come into contact with the sample post-quenching. Maintain a constant temperature of 0-1°C. For even lower back-exchange, consider sub-zero chromatography.
-
-
Chromatography Speed:
-
Problem: Long separation times lead to greater deuterium loss.
-
Solution: Employ Ultra-High-Performance Liquid Chromatography (UPLC) with short columns and fast gradients to reduce the total run time to a few minutes.
-
-
System Contamination and Carryover:
-
Problem: Peptides from previous runs can carry over and interfere with the current analysis, appearing as species with high back-exchange.
-
Solution: Implement rigorous wash steps for the trap and analytical columns between sample injections. Run blank injections to check for carryover.
-
Quantitative Data on Deuterium Back-Exchange
The extent of deuterium back-exchange is highly dependent on the experimental conditions. The following tables summarize the impact of pH and temperature on back-exchange rates.
Table 1: Effect of pH on the Half-life of Exchange for Unstructured Polypeptide Backbone Amide Protons at 0°C
| pH | Approximate Half-life of Exchange |
| 2.5 | ~25 minutes |
| 3.0 | ~8 minutes |
| 5.0 | ~5 seconds |
| 7.0 | ~1 second |
Data compiled from multiple sources describing the general trend of amide proton exchange rates. The minimum exchange rate occurs around pH 2.5-2.6.
Table 2: Effect of Temperature on Deuterium Back-Exchange
| Temperature (°C) | Relative Back-Exchange Rate (Approximate) | Deuterium Retention (Fibrinopeptide A after 100 min) |
| 30 | ~40x faster than -30°C | - |
| 0 | ~40x slower than 30°C | 25% |
| -10 | - | - |
| -20 | - | - |
| -30 | - | 92% |
This table illustrates the significant reduction in back-exchange achieved by lowering the temperature. Data for fibrinopeptide A is from a study on sub-zero temperature chromatography.
Experimental Protocols
Protocol 1: Minimizing Back-Exchange in HDX-MS
This protocol outlines the key steps for a typical bottom-up HDX-MS experiment designed to minimize deuterium loss.
Materials:
-
Protein of interest in a suitable buffer
-
D₂O-based labeling buffer (same buffer components as the protein buffer)
-
Quench buffer (e.g., 4 M Guanidine HCl, 0.5 M TCEP, pH 2.5, kept on ice)
-
HDX-MS automation system (e.g., LEAP HDX PAL) with cooling to 0°C
-
Immobilized pepsin column
-
Trap column and analytical C18 column
-
Mass spectrometer
Procedure:
-
Equilibration: Equilibrate the protein sample and all buffers to the desired labeling temperature (e.g., 25°C). The LC system, including columns and sample loop, should be pre-chilled to 0°C.
-
Deuterium Labeling: Initiate the exchange reaction by diluting the protein sample into the D₂O labeling buffer (typically a 1:10 or 1:20 dilution). Incubate for a series of time points (e.g., 10s, 1min, 10min, 1h).
-
Quenching: At the end of each time point, quench the reaction by mixing an aliquot of the labeling reaction with an equal volume of ice-cold quench buffer. This will drop the pH to ~2.5 and lower the temperature to 0°C.
-
Digestion and Separation:
-
Immediately inject the quenched sample into the pre-chilled LC-MS system.
-
The sample is passed over an immobilized pepsin column for online digestion at 0°C.
-
The resulting peptides are captured on a trap column and desalted.
-
Peptides are then eluted from the trap column onto the analytical column and separated using a rapid gradient of acetonitrile in water with 0.1% formic acid. The entire chromatographic process should be as short as possible (e.g., 5-10 minutes).
-
-
Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer.
-
Control Analysis: Analyze a non-deuterated control (0% D₂O) and a maximally deuterated control under the exact same conditions to determine the initial and final deuterium levels for back-exchange correction.
Diagram of the HDX-MS Experimental Workflow
Protocol 2: Assessing the Stability of a Deuterated Internal Standard
This protocol provides a framework for evaluating the stability of a deuterium-labeled internal standard to back-exchange under your specific analytical conditions.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the deuterated internal standard in an aprotic solvent (e.g., acetonitrile).
-
Incubation under Assay Conditions:
-
Spike the deuterated standard into the same matrix and solvent composition that your samples will experience during the entire analytical procedure (including sample preparation, storage, and mobile phase).
-
Incubate this mixture under the "worst-case" conditions of your method (e.g., the longest expected sample preparation time at the highest anticipated temperature).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the mixture and analyze it by LC-MS.
-
-
Data Analysis:
-
Monitor the mass spectrum of the deuterated standard at each time point.
-
Look for the appearance and increase in intensity of a peak corresponding to the mass of the standard with one or more deuteriums replaced by hydrogens.
-
Quantify the percentage of back-exchange by comparing the peak areas of the deuterated and partially back-exchanged species.
-
-
Decision: If significant back-exchange is observed, consider the troubleshooting steps outlined above, such as changing the labeling position or modifying the analytical method.
Logical Diagram for Stability Assessment
improving the limit of quantification for (E)-10-Hydroxynortriptyline-d3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the limit of quantification (LOQ) for (E)-10-Hydroxynortriptyline-d3.
Troubleshooting Guide
This guide addresses common issues encountered during the quantitative analysis of this compound that may lead to a poor limit of quantification.
Issue 1: Low or No Signal Intensity
Question: Why am I observing a weak or no signal for this compound?
Answer: Low signal intensity is a common problem that can be attributed to several factors, ranging from sample preparation to instrument settings. Follow this troubleshooting workflow to identify and resolve the issue.
Issue 2: High Background Noise
Question: My chromatograms show high background noise, which is affecting my limit of quantification. What can I do?
Answer: High background noise can mask the analyte signal, making it difficult to achieve a low LOQ. The source of the noise can be chemical or electronic.
Potential Sources and Solutions:
-
Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[1]
-
Sample Matrix Interferences: Improve sample cleanup. Solid-phase extraction (SPE) is generally more effective at removing interferences than liquid-liquid extraction (LLE) or protein precipitation.[2]
-
Carryover: Implement a robust needle wash protocol in your autosampler, using a strong organic solvent.
-
Leaking Fittings: Check all LC connections for leaks, as this can introduce air and cause pressure fluctuations, leading to baseline noise.
-
Mass Spectrometer Source Contamination: A dirty ion source can be a significant source of background noise. Regular cleaning according to the manufacturer's recommendations is crucial.[3]
Issue 3: Poor Peak Shape
Question: I'm observing peak tailing or fronting for this compound. How does this affect my LOQ and how can I fix it?
Answer: Poor peak shape leads to a wider peak and a lower peak height, which directly increases the LOQ.
Troubleshooting Steps:
-
Column Overload: Inject a lower concentration of the analyte. If the peak shape improves, you may be overloading the column.
-
Column Degradation: The stationary phase of the column can degrade over time. Try replacing the column with a new one of the same type.
-
Inappropriate Mobile Phase:
-
pH: The pH of the mobile phase can affect the ionization state of this compound. Adjust the pH to ensure the analyte is in a single ionic form. Given its amine group, a mobile phase with a slightly acidic pH (e.g., using formic acid) is often beneficial.
-
Solvent Mismatch: Ensure the sample solvent is not significantly stronger than the initial mobile phase conditions. If it is, the analyte may not focus properly on the column head.
-
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Consider a different column chemistry or mobile phase additives to mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for method development?
A1: Understanding the properties of your analyte is crucial for developing a sensitive method.
| Property | Value/Information | Implication for Analysis |
| Molecular Formula | C₁₉H₁₈D₃NO | The presence of deuterium atoms makes it an excellent internal standard for the non-deuterated analyte.[4][5] |
| Molecular Weight | ~282.4 g/mol | This is the precursor ion mass to target in your MS method.[4][5] |
| Polarity | Considered a polar compound due to the hydroxyl group. | May have limited retention on traditional C18 columns. Consider using a column with a polar-embedded or polar-endcapped stationary phase, or a Hydrophilic Interaction Liquid Chromatography (HILIC) column for better retention.[2][6][7] |
| pKa | The parent compound, nortriptyline, has a pKa of ~9.7. | The analyte will be positively charged at acidic pH. An acidic mobile phase (e.g., with 0.1% formic acid) is recommended for good ionization in positive ESI mode. |
Q2: What is a typical starting point for an LC-MS/MS method for this compound?
A2: Based on published methods, a good starting point would be:[2][7]
| Parameter | Recommended Starting Condition |
| LC Column | C18, 2.1 x 50 mm, < 3 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%), and then re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MRM Transition | To be determined by infusing a standard solution of this compound. The precursor will be [M+H]⁺. |
Q3: Which sample preparation technique is best for achieving a low LOQ?
A3: The choice of sample preparation technique depends on the sample matrix and the desired level of cleanliness.
| Technique | Pros | Cons |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Provides the least clean extract, leading to higher matrix effects and potentially a higher LOQ.[8] |
| Liquid-Liquid Extraction (LLE) | Good for removing salts and highly polar interferences. | Can be labor-intensive and may have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, significantly reducing matrix effects. | More time-consuming and expensive, but often necessary for achieving the lowest LOQ.[2] |
For the lowest LOQ, Solid-Phase Extraction (SPE) is generally recommended.
Q4: How can I optimize the mass spectrometer for maximum sensitivity?
A4: Proper MS optimization is critical for achieving a low LOQ.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to provide a clean sample extract, which is essential for achieving a low LOQ.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard working solution and 200 µL of 4% phosphoric acid. Vortex for 30 seconds.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1 M acetic acid.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis
This is a general protocol that should be optimized for your specific instrumentation.
-
LC System: A UHPLC system is recommended for better resolution and sensitivity.[9]
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: ESI positive.
-
MRM Transitions: To be optimized as described in the MS optimization workflow.
Quantitative Data Summary
The following table summarizes reported LOQs for 10-hydroxynortriptyline from various studies, demonstrating achievable sensitivity with different methods.
| Reference | Sample Preparation | LC Column | MS Detection | LOQ (ng/mL) |
| --INVALID-LINK-- | Protein Precipitation | C18 | ESI-MS/MS | 0.5 |
| --INVALID-LINK-- | Liquid-Liquid Extraction | Reversed-Phase | APCI-MS | 0.8 |
| --INVALID-LINK-- | Liquid-Liquid Extraction | HyPURITY C18 | ESI-MS/MS | 1.09 |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Tips to Improve LC/MS Sensitivity in Your Lab [phenomenex.com]
- 3. support.waters.com [support.waters.com]
- 4. This compound () for sale [vulcanchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. selectscience.net [selectscience.net]
- 8. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.com]
- 9. longdom.org [longdom.org]
Validation & Comparative
A Comparative Guide to LC-MS/MS and GC-MS Methods for the Analysis of Nortriptyline and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of nortriptyline and its primary active metabolite, 10-hydroxynortriptyline. The information presented is collated from various validated studies to assist researchers in selecting the most appropriate analytical technique for their specific needs in pharmacokinetic, toxicokinetic, and clinical monitoring studies.
Introduction to Nortriptyline Metabolism
Nortriptyline, a tricyclic antidepressant, is primarily metabolized in the liver. The main metabolic pathway involves hydroxylation to form 10-hydroxynortriptyline, an active metabolite. This process is predominantly mediated by the cytochrome P450 enzymes, particularly CYP2D6, with minor contributions from CYP1A2, CYP2C19, and CYP3A4. Both nortriptyline and its hydroxylated metabolite can exist as E and Z isomers. Subsequent glucuronidation facilitates their excretion. Understanding this metabolic pathway is crucial for the accurate quantification of the parent drug and its metabolites.
Figure 1: Metabolic pathway of nortriptyline.
Comparative Analysis of LC-MS/MS and GC-MS Methods
Both LC-MS/MS and GC-MS are powerful analytical techniques for the quantification of nortriptyline and its metabolites. The choice between the two often depends on factors such as sensitivity, selectivity, sample throughput, and the need for derivatization.
Quantitative Performance
The following tables summarize the key quantitative performance parameters of various validated LC-MS/MS and GC-MS methods for nortriptyline and 10-hydroxynortriptyline.
Table 1: LC-MS/MS Method Performance
| Analyte | LLOQ (ng/mL) | Linearity (ng/mL) | Precision (% RSD) | Accuracy (%) | Reference |
| Nortriptyline | 0.2 | LLOQ - 40 | < 7.1 | 92-114 | [1] |
| 10-Hydroxynortriptyline | 0.5 | LLOQ - 40 | < 16 (at LLOQ) | 92-114 | [1] |
| Nortriptyline | 1.09 | 1.09 - 30.0 | Meets FDA guidelines | Meets FDA guidelines | [2] |
| 10-Hydroxynortriptyline | 1.09 | 1.09 - 30.0 | Meets FDA guidelines | Meets FDA guidelines | [2] |
| Nortriptyline | 0.5 | 0.5 - 400 | - | - | [3] |
| 10-Hydroxynortriptyline | 0.5 | 0.5 - 400 | - | - | [3] |
Table 2: GC-MS Method Performance
| Analyte | LLOQ (ng/mL) | Linearity (ng/mL) | Precision (% Error) | Accuracy (% Error) | Reference |
| Nortriptyline | 0.5 | Not specified | < 5 | < 5 | [4] |
| 10-Hydroxynortriptyline | 1.0 | Not specified | < 5 | < 5 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for both LC-MS/MS and GC-MS analysis of nortriptyline and its metabolites.
LC-MS/MS Experimental Workflow
Figure 2: General workflow for LC-MS/MS analysis.
Detailed LC-MS/MS Protocol Example [2]
-
Sample Preparation: A simple liquid-liquid extraction is performed on 250 µL of human plasma.
-
Chromatography:
-
Column: HyPURITY C18.
-
Mobile Phase: 20 mm ammonium acetate and acetonitrile (20:80, v/v).
-
Flow Rate: 0.50 mL/min.
-
Run Time: 2.5 minutes.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
GC-MS Experimental Workflow
Figure 3: General workflow for GC-MS analysis.
Detailed GC-MS Protocol Example [4]
-
Sample Preparation: Deuterated analogs of each compound are used as internal standards. The two alcohol metabolites (10-hydroxyamitriptyline and 10-hydroxynortriptyline) are dehydrated during sample preparation to improve their GC-MS properties.
-
Chromatography:
-
Carrier Gas: Isobutane.
-
-
Mass Spectrometry:
-
Ionization: Chemical Ionization (CI) with isobutane as the reagent gas.
-
Detection: Selective Ion Monitoring (SIM) of the MH+ ions.
-
Discussion and Conclusion
-
LC-MS/MS methods generally offer high sensitivity and selectivity without the need for derivatization, which simplifies sample preparation and reduces analysis time. The use of electrospray ionization allows for the analysis of polar and thermally labile compounds like 10-hydroxynortriptyline in their native form.
-
GC-MS methods can also achieve excellent sensitivity and precision. However, they may require a derivatization step to improve the volatility and thermal stability of the analytes, particularly the hydroxylated metabolites. The dehydration of 10-hydroxynortriptyline mentioned in one of the protocols is a form of chemical derivatization to make the molecule more amenable to GC analysis.
-
LC-MS/MS is often preferred for its simpler sample preparation, higher throughput, and direct analysis of polar metabolites.
-
GC-MS remains a powerful alternative, especially when high chromatographic resolution is required, though it may involve more complex sample preparation procedures.
The choice of method should be based on the specific requirements of the study, including the desired sensitivity, the number of samples to be analyzed, and the available instrumentation. Researchers should carefully validate their chosen method according to regulatory guidelines to ensure the generation of high-quality, reliable data.
References
- 1. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Nortriptyline Analysis: A Focus on (E)-10-Hydroxynortriptyline-d3
In the quantitative bioanalysis of the tricyclic antidepressant nortriptyline and its metabolites, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, thus compensating for variability. This guide provides a comparative overview of (E)-10-Hydroxynortriptyline-d3 and other commonly employed internal standards, supported by experimental data from various studies.
Overview of Internal Standards for Nortriptyline Analysis
The most common internal standards for nortriptyline analysis fall into two categories: stable isotope-labeled (deuterated) analogs and structurally similar compounds.
-
Stable Isotope-Labeled Internal Standards: These are considered the gold standard in quantitative mass spectrometry. By incorporating stable isotopes like deuterium (²H or D), the internal standard becomes chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing for its distinction by the mass spectrometer. This co-elution and similar ionization behavior effectively compensates for matrix effects and variations in extraction recovery. For nortriptyline and its metabolites, several deuterated standards are utilized, including this compound, Nortriptyline-d3, and other deuterated forms of the parent drug and its metabolites.
-
Structurally Similar Internal Standards: These are compounds that are not isotopically labeled but have similar chemical and physical properties to the analyte. They are often more readily available and less expensive than deuterated standards. However, they may not co-elute perfectly with the analyte and can experience different degrees of ionization suppression or enhancement, potentially leading to less accurate quantification. Common examples include other tricyclic antidepressants like desipramine and amitriptyline, or unrelated drugs like carbamazepine.
Performance Comparison of Internal Standards
The following tables summarize the performance of various internal standards in the analysis of nortriptyline and its metabolites, based on data from different validated LC-MS/MS methods. It is important to note that these data are collated from separate studies and do not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Performance Data for Deuterated Internal Standards
| Internal Standard | Analyte(s) | Sample Matrix | Recovery (%) | Precision (%RSD) | Accuracy (%) | Linearity (r²) | Reference |
| [²H₃]10-OH-NT & [²H₄]NT | Nortriptyline, 10-Hydroxynortriptyline | Plasma | Not Reported | Within-day: 7-11%, Between-day: 7-11% | Not Reported | Not Reported | [1] |
| Nortriptyline-d3 | Nortriptyline, Amitriptyline, Desipramine, Imipramine | Human Plasma | Not Reported | < 15% | 97.93 - 100.23% | > 0.9996 | [2] |
| Deuterated Amitriptyline & Nortriptyline | Amitriptyline, Nortriptyline, and their hydroxy-metabolites | Human Serum | Not Reported | Not Reported | Not Reported | > 0.999 | [3] |
Table 2: Performance Data for Non-Isotopically Labeled Internal Standards
| Internal Standard | Analyte(s) | Sample Matrix | Recovery (%) | Precision (%RSD) | Accuracy (%) | Linearity (r²) | Reference |
| Carbamazepine | Nortriptyline, 10-Hydroxynortriptyline | Human Plasma | > 85% (for analytes) | Intra-day: < 4.5%, Inter-day: < 6.8% | 97.2 - 103.7% | > 0.998 | [4] |
| Desipramine | Nortriptyline, Z- and E-10-Hydroxy-NT | Plasma | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
While specific performance data for this compound was not available in the reviewed literature, as a deuterated analog of a major metabolite, it is expected to provide excellent performance similar to other stable isotope-labeled standards, effectively minimizing variability in the quantification of 10-hydroxynortriptyline.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are summaries of the experimental protocols from the cited studies.
Protocol 1: Analysis of Nortriptyline and 10-Hydroxynortriptyline using Carbamazepine as Internal Standard [4]
-
Sample Preparation: Liquid-liquid extraction. To 250 µL of human plasma, the internal standard (carbamazepine) is added. The samples are then extracted with an organic solvent.
-
Chromatography: A HyPURITY C18 column is used with a mobile phase of 20 mm ammonium acetate and acetonitrile (20:80, v/v) at a flow rate of 0.50 mL/min.
-
Mass Spectrometry: Detection is performed using an LC-MS/MS system with electrospray ionization (ESI) in the multiple reaction-monitoring (MRM) mode.
Protocol 2: Analysis of Nortriptyline and its Metabolites using Deuterated Internal Standards [1]
-
Sample Preparation: Protein precipitation. Plasma samples are treated with a precipitating agent to remove proteins.
-
Chromatography: A C18 column is used with a mobile phase consisting of 0.1% formic acid in an acetonitrile gradient.
-
Mass Spectrometry: Detection is carried out by ESI-MS/MS in the positive mode.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for sample analysis using different internal standards.
References
- 1. researchgate.net [researchgate.net]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative pharmacokinetics of deuterated vs. non-deuterated nortriptyline
A guide for researchers and drug development professionals.
Data Presentation: Pharmacokinetic Parameters of Nortriptyline
The following table summarizes the key pharmacokinetic parameters for non-deuterated nortriptyline based on data from various studies. These values can serve as a baseline for potential comparisons with deuterated analogues.
| Pharmacokinetic Parameter | Value | Population |
| Half-life (t1/2) | 16 - 38 hours[1] | Healthy Volunteers |
| Longer in elderly patients[2] | Elderly Patients | |
| Peak Plasma Concentration (Cmax) | Variable; dose-dependent | General Adult Population |
| Time to Peak Plasma Concentration (Tmax) | Variable; dose-dependent | General Adult Population |
| Area Under the Curve (AUC) | Highly variable; influenced by CYP2D6 genotype[3] | General Adult Population |
| Clearance (Cl) | ~54 L/h[1] | Healthy Volunteers |
| Slower in elderly patients[2] | Elderly Patients | |
| Decreased with co-administration of CYP2D6 inhibitors[4][5] | Patients on concomitant medications | |
| Volume of Distribution (Vd) | 1460 - 2030 L[1] | General Adult Population |
| Protein Binding | ~93%[1] | General Adult Population |
The Potential Impact of Deuteration
Deuteration, the substitution of hydrogen with its heavier isotope deuterium, at specific metabolic sites of a drug molecule can alter its pharmacokinetic profile. This is due to the "kinetic isotope effect," where the increased mass of deuterium can lead to a stronger chemical bond (C-D vs. C-H), making it more difficult for metabolic enzymes to break. This can result in a decreased rate of metabolism, potentially leading to:
-
Increased half-life (t1/2): A slower metabolism can lead to the drug remaining in the body for a longer period.
-
Increased exposure (AUC): A reduced clearance can result in a higher overall exposure to the drug.
-
Altered metabolite profile: The formation of certain metabolites may be reduced, potentially leading to a different safety and efficacy profile.
Nortriptyline is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2D6 playing a major role in its hydroxylation and demethylation.[6][7][8] Deuterating nortriptyline at the sites of metabolic attack could therefore significantly impact its pharmacokinetics.
Metabolic Pathway of Nortriptyline
The primary metabolic pathways for nortriptyline involve hydroxylation and N-demethylation. The major metabolite is 10-hydroxynortriptyline.
Caption: Metabolic pathway of nortriptyline.
Experimental Workflow for Pharmacokinetic Analysis
A typical experimental workflow to compare the pharmacokinetics of deuterated and non-deuterated nortriptyline would involve the following steps.
Caption: Experimental workflow for a comparative pharmacokinetic study.
Experimental Protocols
Detailed methodologies for pharmacokinetic studies of nortriptyline can be found in the scientific literature. A generalized protocol for a single-dose, crossover study in healthy volunteers is outlined below.
1. Study Population:
-
Healthy adult male and female volunteers.
-
Inclusion criteria typically include age within a specific range (e.g., 18-45 years), normal body mass index, and no clinically significant abnormalities on physical examination, electrocardiogram (ECG), and laboratory tests.
-
Exclusion criteria often include a history of cardiovascular, hepatic, or renal disease, use of other medications, and known hypersensitivity to tricyclic antidepressants.
2. Study Design:
-
A randomized, single-dose, two-period, crossover design is often employed.
-
Subjects are randomly assigned to receive either deuterated or non-deuterated nortriptyline in the first period, followed by a washout period of sufficient duration (e.g., 2-3 weeks) before receiving the other formulation in the second period.
3. Drug Administration:
-
A single oral dose of nortriptyline (e.g., 75 mg) is administered with a standardized volume of water after an overnight fast.[2]
4. Sample Collection:
-
Blood samples are collected in heparinized tubes at predose (0 hours) and at various time points post-dose (e.g., 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours).
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
5. Bioanalytical Method:
-
Plasma concentrations of nortriptyline and its major metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Deuterated nortriptyline (e.g., nortriptyline-d3) is often used as an internal standard for the quantification of non-deuterated nortriptyline.[9]
6. Pharmacokinetic and Statistical Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods.
-
Statistical comparisons of the pharmacokinetic parameters between the deuterated and non-deuterated forms are performed using appropriate statistical tests, such as an analysis of variance (ANOVA).
Conclusion
While direct comparative data for deuterated nortriptyline is lacking, the extensive knowledge of non-deuterated nortriptyline's pharmacokinetics and metabolism provides a strong foundation for future research. The potential for deuteration to favorably alter the pharmacokinetic profile of nortriptyline—potentially leading to a more consistent therapeutic effect and an improved side-effect profile—warrants further investigation through well-designed clinical studies. The experimental protocols outlined in this guide provide a framework for conducting such comparative evaluations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetics of single oral doses of nortriptyline in depressed elderly hospital patients and young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3.pgkb.org [s3.pgkb.org]
- 4. Population pharmacokinetics of nortriptyline during monotherapy and during concomitant treatment with drugs that inhibit CYP2D6--an evaluation with the nonparametric maximum likelihood method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics of nortriptyline during monotherapy and during concomitant treatment with drugs that inhibit CYP2D6--an evaluation with the nonparametric maximum likelihood method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxylation and demethylation of the tricyclic antidepressant nortriptyline by cDNA-expressed human cytochrome P-450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ClinPGx [clinpgx.org]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Assessing the Isotopic Purity of (E)-10-Hydroxynortriptyline-d3
For researchers, scientists, and drug development professionals utilizing deuterated compounds as internal standards in quantitative bioanalysis, ensuring high isotopic purity is paramount for accurate and reliable results. This guide provides a comprehensive comparison of methodologies for assessing the isotopic purity of (E)-10-Hydroxynortriptyline-d3, a key metabolite of the antidepressant nortriptyline. This guide also presents a comparison with an alternative deuterated internal standard, Nortriptyline-d3.
Comparison of Deuterated Internal Standards
The choice of an appropriate internal standard is critical for mitigating variability during sample analysis. The ideal internal standard should be chemically similar to the analyte but isotopically distinct. Here, we compare this compound with its parent compound, Nortriptyline-d3.
| Feature | This compound | Nortriptyline-d3 |
| Chemical Structure | Deuterated metabolite of Nortriptyline | Deuterated parent drug |
| Common Use | Internal standard for the quantification of (E)-10-Hydroxynortriptyline | Internal standard for the quantification of Nortriptyline |
| Reported Isotopic Purity | ≥ 98% | ≥ 98% |
| Reported Chemical Purity | ≥ 99% | ≥ 98% |
| Commercially Available | Yes | Yes |
Experimental Protocols for Isotopic Purity Assessment
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a compound by precisely measuring the mass-to-charge ratio of its ions.
Experimental Workflow for HRMS Analysis
Figure 1. A generalized workflow for assessing isotopic purity using LC-HRMS.
Detailed Methodology:
-
Sample Preparation: Dissolve a known quantity of this compound in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 µg/mL.
-
Liquid Chromatography (LC) Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is common.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.
-
Injection Volume: 1-5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is standard.
-
Mass Analyzer: A high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.
-
Scan Mode: Full scan mode is used to acquire data over a relevant m/z range (e.g., m/z 100-500).
-
Resolution: A resolving power of at least 70,000 is recommended to resolve the isotopic peaks.
-
-
Data Analysis:
-
Extract the ion chromatograms for the monoisotopic peak of the unlabeled compound (d0) and the deuterated compound (d3), as well as any other significant isotopologues (d1, d2).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = (Area of d3 peak / Sum of areas of all isotopic peaks) x 100
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to determine the position and extent of deuteration.
Experimental Workflow for NMR Analysis
Figure 2. A generalized workflow for assessing isotopic purity using NMR spectroscopy.
Detailed Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Nuclei: Acquire both ¹H and ²H (Deuterium) NMR spectra.
-
¹H NMR: This spectrum will show residual proton signals at the sites of deuteration. The absence or significant reduction of a signal compared to the unlabeled standard indicates successful deuteration.
-
²H NMR: This spectrum directly detects the deuterium nuclei, providing information about the location of the deuterium labels.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the relevant signals in both the ¹H and ²H spectra.
-
For ¹H NMR, compare the integral of the residual proton signal at the deuterated position to the integral of a non-deuterated proton signal within the same molecule.
-
For ²H NMR, the integral of the deuterium signal can be compared to an internal standard of known concentration to quantify the amount of deuterated compound.
-
Isotopic enrichment can be calculated by comparing the relative integrals of the proton and deuterium signals at the labeled positions.
-
Nortriptyline and (E)-10-Hydroxynortriptyline Signaling Pathway
Understanding the biological context of these compounds is crucial for their application in research. Nortriptyline primarily acts as a norepinephrine and serotonin reuptake inhibitor. It is metabolized in the liver, mainly by the cytochrome P450 enzyme CYP2D6, to its active metabolite, (E)-10-Hydroxynortriptyline. Both compounds exert their therapeutic effects by increasing the concentration of these neurotransmitters in the synaptic cleft.
Figure 3. Simplified signaling pathway of Nortriptyline and its metabolism.
Conclusion
The accurate assessment of isotopic purity is a critical quality control step for any research employing deuterated internal standards. Both HRMS and NMR spectroscopy are powerful techniques capable of providing detailed information on the isotopic enrichment of this compound. The choice of method will depend on the specific requirements of the analysis and the available instrumentation. For routine quality control, LC-HRMS offers a rapid and sensitive approach. For detailed structural confirmation and localization of the deuterium labels, NMR spectroscopy is indispensable. When selecting a deuterated internal standard, researchers should consider the specific analyte being quantified and source standards from reputable suppliers who provide comprehensive certificates of analysis detailing isotopic and chemical purity.
A Comparative Guide to Inter-Laboratory Nortriptyline Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of nortriptyline, a tricyclic antidepressant and a critical component of therapeutic drug monitoring (TDM). The data and protocols presented are compiled from multiple studies to offer a comprehensive overview for laboratory professionals. Nortriptyline's therapeutic window is narrow, typically between 50-150 ng/mL, making accurate and precise quantification essential for patient safety and efficacy.[1][2][3] This guide summarizes key performance data from different analytical techniques and provides detailed experimental protocols to support laboratory method development and selection.
Quantitative Method Performance
The selection of an appropriate quantification method depends on various factors, including required sensitivity, specificity, sample matrix, and available instrumentation. Below is a summary of performance data for common analytical methods used for nortriptyline quantification.
| Method | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (% Recovery) | Limit of Quantification (LOQ) (ng/mL) |
| LC-MS/MS | 5.0 - 200.0 | Intra-day: 0.52 - 1.81Inter-day: ≤ 1.40 | 96.6 - 99.4 | 20 (in pharmaceutical formulations) |
| LC-MS | 125-150 (Therapeutic Range) | Not specified | Not specified | Not specified |
| HPLC-UV | 10 - 1000 | Not specified | 47 - 58 | 10 |
| HPLC with Particle Beam MS | 10 - 1000 | Not specified | 47 - 58 | 5 |
| UV Spectrophotometry | 20,000 - 60,000 | 1.24 | > 95 | Not specified |
| RP-HPLC | 2,000 - 12,000 | < 1.0 (Repeatability)< 2.0 (Intra/Inter-day) | 99 - 102 | Not specified |
Data compiled from multiple sources.[4][5][6][7][8] Note that matrix effects and specific laboratory conditions can influence performance.
An inter-laboratory study assessing the commutability of proficiency testing material for amitriptyline and nortriptyline analysis across 10 laboratories showed mean nortriptyline concentrations ranging from 35.6 ± 6.8 µg/L to 180.2 ± 41.3 µg/L, highlighting the variability in measurements between different facilities.[9]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across laboratories. The following sections outline typical experimental protocols for the quantification of nortriptyline.
Sample Preparation (General)
For therapeutic drug monitoring, blood samples should be drawn at trough, typically 12-16 hours after the last dose.[1] Serum or plasma is the preferred specimen, and the use of gel-barrier tubes is not recommended as they can absorb the drug, leading to falsely low measurements.[2][3] Serum must be separated from cells within 2 hours of collection.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
-
Chromatographic Separation: A Luna Phenyl Hexyl column (250x4.6 mm, 5µ) is used with a mobile phase of Ammonium acetate (pH 3.0)/Formic acid and Acetonitrile (70:30 v/v).[6] The total run time is 5 minutes.[6]
-
Ionization and Detection: Electrospray ionization (ESI) is used. The mass-to-charge ratio (m/z) transition for nortriptyline is monitored at 300.8471 → 73.2501.[6]
-
Internal Standard: Zuclopenthixol can be used as an internal standard.[6]
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines (e.g., USFDA).[6]
High-Performance Liquid Chromatography (HPLC) with UV Detection Protocol
-
Extraction: A three-step solvent extraction is performed.[8]
-
Internal Standard: Imipramine is a suitable internal standard.[8]
-
Chromatography: Separation is achieved on a silica column with a mobile phase of acetonitrile-0.1 M ammonium acetate (94:6, v/v).[8]
-
Detection: UV detection is performed at a specified wavelength.
UV Spectrophotometric Method
This method is suitable for higher concentration samples, such as pharmaceutical formulations.
-
Procedure: UV spectra of a nortriptyline standard solution in methanol and a placebo are recorded over a wavelength range of 200-600 nm.[4] The spectra for the placebo and the nortriptyline-loaded sample are recorded from 260-400 nm to determine any overlap and select an appropriate wavelength for quantification.[4]
Visualizing Analytical Workflows
Understanding the sequence of operations in an analytical method is crucial for implementation and troubleshooting. The following diagrams illustrate a general workflow for nortriptyline quantification and the process of an inter-laboratory comparison.
A generalized workflow for the quantification of nortriptyline in biological samples.
The logical flow of an inter-laboratory comparison study for analytical methods.
References
- 1. droracle.ai [droracle.ai]
- 2. labcorp.com [labcorp.com]
- 3. therapeutics.testcatalog.org [therapeutics.testcatalog.org]
- 4. Comparison of UV spectrophotometric and LC methods for the determination of nortriptyline hydrochloride in polysorbate 80 based oil/water (o/w) microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iqac.gtu.ac.in [iqac.gtu.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Selective determination of amitriptyline and nortriptyline in human plasma by HPLC with ultraviolet and particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. skml.nl [skml.nl]
Evaluating the Influence of CYP2D6 Genotype on (E)-10-Hydroxynortriptyline Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of how genetic variations in the Cytochrome P450 2D6 (CYP2D6) enzyme affect the metabolism of nortriptyline to its active metabolite, (E)-10-hydroxynortriptyline. The data presented herein is crucial for understanding the pharmacokinetic variability of nortriptyline and for the development of personalized medicine strategies. While this document focuses on the formation of (E)-10-hydroxynortriptyline, the deuterated form, (E)-10-Hydroxynortriptyline-d3, is commonly utilized as an internal standard in bioanalytical methods for accurate quantification.
Introduction
Nortriptyline, a tricyclic antidepressant, is extensively metabolized in the liver, primarily by the polymorphic enzyme CYP2D6.[1][2][3] The main metabolic pathway involves the hydroxylation of nortriptyline at the 10-position to form the active metabolite (E)-10-hydroxynortriptyline.[1][2][4] The genetic polymorphism of the CYP2D6 gene leads to distinct phenotypes with varying enzyme activity, including Poor Metabolizers (PM), Intermediate Metabolizers (IM), Extensive Metabolizers (EM), and Ultrarapid Metabolizers (UM).[1][2] These variations in metabolic capacity significantly impact the plasma concentrations of nortriptyline and its metabolites, influencing both therapeutic efficacy and the risk of adverse drug reactions.[5][6]
Data Summary: CYP2D6 Genotype and Nortriptyline Pharmacokinetics
The following tables summarize quantitative data from various studies, illustrating the impact of CYP2D6 genotype on the plasma concentrations and clearance of nortriptyline and the formation of (E)-10-hydroxynortriptyline.
Table 1: Influence of CYP2D6 Genotype on Nortriptyline and (E)-10-Hydroxynortriptyline Plasma Concentrations and Ratios
| CYP2D6 Phenotype/Genotype | Nortriptyline Concentration | (E)-10-Hydroxynortriptyline Concentration | Nortriptyline / (E)-10-Hydroxynortriptyline Ratio | Reference |
| Poor Metabolizer (PM) | Highest | Lowest | Highest | [5][7] |
| Intermediate Metabolizer (IM) | Increased | Decreased | Increased | [2] |
| Extensive Metabolizer (EM) | "Normal" | "Normal" | "Normal" | [5][7] |
| Ultrarapid Metabolizer (UM) | Lowest | Highest | Lowest | [1][2] |
| Genotype Specific Data | ||||
| CYP2D610/10 (IM) | Significantly higher AUC | Lower AUC | Higher | [8] |
| Subjects with 0 functional genes (PM) | Highest AUC | Lowest AUC | 36 (relative ratio) | [9] |
| Subjects with 1 functional gene (IM) | High AUC | Low AUC | 25 (relative ratio) | [9] |
| Subjects with 2 functional genes (EM) | "Normal" AUC | "Normal" AUC | 10 (relative ratio) | [9] |
| Subjects with 3 functional genes (UM) | Low AUC | High AUC | 4 (relative ratio) | [9] |
| Subjects with 13 functional genes (UM) | Lowest AUC | Highest AUC | 1 (relative ratio) | [9] |
AUC: Area under the plasma concentration-time curve.
Table 2: Effect of CYP2D6 Genotype on Nortriptyline Oral Clearance
| CYP2D6 Phenotype/Genotype | Apparent Oral Clearance of Nortriptyline | Reference |
| Poor Metabolizer (PM) (0 functional genes) | 1 (relative proportion) | [9] |
| Intermediate Metabolizer (IM) (1 functional gene) | 1 (relative proportion) | [9] |
| Extensive Metabolizer (EM) (2 functional genes) | 4 (relative proportion) | [9] |
| Ultrarapid Metabolizer (UM) (3 functional genes) | 5 (relative proportion) | [9] |
| Ultrarapid Metabolizer (UM) (13 functional genes) | 17 (relative proportion) | [9] |
| CYP2D610/10 (IM) | Lower apparent oral clearance | [8] |
Experimental Protocols
CYP2D6 Genotyping
A common method for determining an individual's CYP2D6 genotype involves Polymerase Chain Reaction (PCR) based techniques.
-
Objective: To identify specific alleles in the CYP2D6 gene that are associated with altered enzyme activity.
-
Sample: Genomic DNA is typically extracted from a whole blood sample.
-
Methodology:
-
DNA Extraction: DNA is isolated from leukocytes using standard commercial kits.
-
Allele-Specific PCR: This technique uses primers designed to specifically amplify certain CYP2D6 alleles. The presence or absence of a PCR product indicates the presence or absence of the target allele.
-
Restriction Fragment Length Polymorphism (RFLP) Analysis: After PCR amplification of a region of the CYP2D6 gene, the product is digested with a specific restriction enzyme. Genetic variations within the restriction site will result in different fragment lengths, which can be visualized by gel electrophoresis.[5]
-
Genotype Assignment: Based on the combination of alleles detected, a genotype is assigned (e.g., 1/1 for a normal metabolizer, 4/5 for a poor metabolizer). From the genotype, the metabolic phenotype is inferred.
-
Pharmacokinetic Study of Nortriptyline and (E)-10-Hydroxynortriptyline
This protocol outlines a typical clinical study to assess the impact of CYP2D6 genotype on nortriptyline metabolism.
-
Objective: To determine the plasma concentrations of nortriptyline and (E)-10-hydroxynortriptyline over time in subjects with different CYP2D6 genotypes.
-
Study Design:
-
Healthy volunteers or patients are recruited and genotyped for CYP2D6.
-
Subjects from different genotype groups (e.g., PM, IM, EM, UM) are enrolled.
-
Blood samples are collected at predefined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours) after drug administration.[8]
-
-
Sample Analysis:
-
Sample Preparation: Plasma is separated from the blood samples. An internal standard, such as this compound, is added to the plasma samples for accurate quantification. The analytes (nortriptyline and (E)-10-hydroxynortriptyline) are then extracted from the plasma matrix, for example, by solid-phase extraction.
-
Analytical Method: The concentrations of nortriptyline and (E)-10-hydroxynortriptyline are measured using a validated analytical method, typically High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[8]
-
Pharmacokinetic Analysis: From the concentration-time data, key pharmacokinetic parameters are calculated, including:
-
Area Under the Curve (AUC)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Elimination Half-life (t1/2)
-
Oral Clearance (CL/F)
-
-
Visualizations
Metabolic Pathway of Nortriptyline
Caption: Metabolic conversion of nortriptyline to its major active metabolite.
Experimental Workflow
Caption: Workflow for a pharmacogenetic study of nortriptyline metabolism.
References
- 1. g-standaard.nl [g-standaard.nl]
- 2. s3.pgkb.org [s3.pgkb.org]
- 3. eugenomic.com [eugenomic.com]
- 4. E- and Z-10-hydroxylation of nortriptyline: relationship to polymorphic debrisoquine hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steady-state plasma levels of nortriptyline and its 10-hydroxy metabolite: relationship to the CYP2D6 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Case Report of a Poor Metabolizer of CYP2D6 Presented with Unusual Responses to Nortriptyline Medication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CYP2D6 polymorphism in relation to the metabolism of amitriptyline and nortriptyline in the Faroese population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of nortriptyline and its 10-hydroxy metabolite in Chinese subjects of different CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 10-Hydroxylation of nortriptyline in white persons with 0, 1, 2, 3, and 13 functional CYP2D6 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Maze: A Comparative Guide to Nortriptyline Metabolism in Extensive vs. Poor Metabolizers
For researchers, scientists, and drug development professionals, understanding the nuances of drug metabolism is paramount for optimizing therapeutic efficacy and ensuring patient safety. This guide provides a detailed comparison of the metabolic profiles of the tricyclic antidepressant nortriptyline in individuals classified as extensive metabolizers (EMs) versus poor metabolizers (PMs), primarily based on the activity of the cytochrome P450 2D6 (CYP2D6) enzyme.
Nortriptyline, a widely prescribed antidepressant, undergoes extensive hepatic metabolism, with its clearance being highly dependent on the genetic polymorphism of the CYP2D6 enzyme.[1][2] Individuals with normal or elevated CYP2D6 activity, known as extensive metabolizers, process the drug at a typical rate. In contrast, poor metabolizers, who possess two non-functional copies of the CYP2D6 gene, exhibit significantly reduced metabolic capacity.[2][3] This disparity in metabolism leads to substantial inter-individual variability in plasma drug concentrations, directly impacting both the therapeutic response and the risk of adverse effects.[1][2]
Quantitative Comparison of Pharmacokinetic Parameters
The functional consequence of the CYP2D6 metabolizer status is most evident in the pharmacokinetic profile of nortriptyline. The following tables summarize key quantitative data from various studies, highlighting the stark differences between extensive and poor metabolizers.
| Pharmacokinetic Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Fold Difference (PM vs. EM) | Reference |
| Area Under the Curve (AUC) of Nortriptyline | 1295 nM·hr | 4301 nM·hr | ~3.3x increase | [4] |
| Elimination Half-Life (t½) of Nortriptyline | Not explicitly stated | Can increase to 100 hours | - | [5] |
| Oral Clearance (Cl/F) | 151 L/h | 27.3 L/h | ~5.5x decrease | [6] |
| Recommended Dose Adjustment | Standard Dose | 40-50% of standard dose | - | [7][8] |
Table 1: Comparison of Nortriptyline Pharmacokinetics in Extensive vs. Poor Metabolizers.
| Metabolite Ratio | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Key Observation | Reference |
| Nortriptyline / E-10-hydroxynortriptyline Ratio | Lower | Higher | Indicates reduced formation of the primary metabolite in PMs | [9] |
Table 2: Metabolite Ratio Comparison.
Nortriptyline Metabolic Pathway
The primary metabolic pathway of nortriptyline involves hydroxylation at the 10-position to form E-10-hydroxynortriptyline, a reaction predominantly catalyzed by CYP2D6.[7] This metabolite is pharmacologically active but less potent than the parent drug.[7] In poor metabolizers, this pathway is significantly impaired, leading to the accumulation of the parent drug, nortriptyline.
Figure 1: Metabolic pathway of nortriptyline in extensive vs. poor metabolizers.
Experimental Protocols
The determination of an individual's metabolizer status is crucial for personalized nortriptyline therapy. This is achieved through genotyping to identify specific CYP2D6 alleles or phenotyping to measure the actual enzyme activity.
CYP2D6 Genotyping
Objective: To identify genetic variants in the CYP2D6 gene that are associated with altered enzyme activity.
Methodology:
-
DNA Extraction: Genomic DNA is isolated from a patient's blood or saliva sample using standard commercial kits.
-
Allele-Specific PCR or Microarray Analysis: The extracted DNA is subjected to analysis to detect the presence of specific single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) within the CYP2D6 gene. Commonly tested non-functional alleles include CYP2D6*3, *4, *5, and *6.[10][11]
-
Genotype to Phenotype Conversion: The identified genotype is used to predict the metabolizer phenotype (e.g., poor, intermediate, extensive, or ultrarapid metabolizer) based on the activity score of the combination of alleles.[3] An activity score of 0 corresponds to a poor metabolizer phenotype.[3]
CYP2D6 Phenotyping using Debrisoquine
Objective: To assess the in vivo activity of the CYP2D6 enzyme by measuring the metabolism of a probe drug.
Methodology:
-
Administration of Probe Drug: A single oral dose of debrisoquine (a specific CYP2D6 substrate) is administered to the subject.[12][13]
-
Urine Collection: Urine is collected over a specified period (e.g., 8 hours) following drug administration.[14]
-
Analysis of Urine Samples: The concentrations of debrisoquine and its primary metabolite, 4-hydroxydebrisoquine, in the urine are quantified using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[15]
-
Calculation of Metabolic Ratio (MR): The MR is calculated as the ratio of the concentration of debrisoquine to the concentration of 4-hydroxydebrisoquine.[12]
-
Phenotype Classification: Individuals are classified as poor metabolizers if their MR is above a certain cut-off value (e.g., >12.6).[13]
Quantification of Nortriptyline and 10-hydroxynortriptyline in Plasma
Objective: To measure the plasma concentrations of nortriptyline and its major metabolite for pharmacokinetic studies and therapeutic drug monitoring.
Methodology:
-
Sample Preparation: Plasma samples are obtained from patients. A liquid-liquid extraction or solid-phase extraction is performed to isolate the analytes from the plasma matrix.[16][17]
-
Chromatographic Separation: The extracted samples are injected into a High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. A C18 reversed-phase column is typically used for separation.[17][18][19]
-
Detection and Quantification:
-
HPLC with UV or Fluorescence Detection: The separated compounds are detected based on their absorbance of UV light or their fluorescence properties. Quantification is achieved by comparing the peak areas to a standard curve.[19]
-
LC-MS/MS: This method offers higher sensitivity and specificity. The analytes are ionized and their mass-to-charge ratios are measured, allowing for precise quantification.[16][17]
-
Figure 2: Experimental workflows for metabolizer status determination and drug quantification.
References
- 1. Population pharmacokinetics of nortriptyline during monotherapy and during concomitant treatment with drugs that inhibit CYP2D6--an evaluation with the nonparametric maximum likelihood method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. s3.pgkb.org [s3.pgkb.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. g-standaard.nl [g-standaard.nl]
- 8. youtube.com [youtube.com]
- 9. ClinPGx [clinpgx.org]
- 10. files.cpicpgx.org [files.cpicpgx.org]
- 11. A Study on CYP2C19 and CYP2D6 Polymorphic Effects on Pharmacokinetics and Pharmacodynamics of Amitriptyline in Healthy Koreans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CYP2D6 genotype and debrisoquine hydroxylation phenotype in Cubans and Nicaraguans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Performance Evaluation of (E)-10-Hydroxynortriptyline-d3 in Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of (E)-10-Hydroxynortriptyline-d3 as a deuterated internal standard for the quantitative analysis of (E)-10-Hydroxynortriptyline in various biological matrices. The data presented is intended to assist researchers in selecting and validating robust bioanalytical methods.
Executive Summary
This compound is a reliable internal standard for the quantification of (E)-10-Hydroxynortriptyline in biological matrices, particularly in plasma. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods demonstrates good linearity, accuracy, and precision, effectively compensating for variability during sample processing and analysis. While deuterated internal standards are generally preferred due to their similar physicochemical properties to the analyte, this guide also presents a comparison with an alternative, non-deuterated internal standard, carbamazepine, to provide a comprehensive overview for method development and validation.
Performance Data Overview
The performance of this compound has been evaluated in several bioanalytical method validation studies. The following tables summarize the key performance parameters from published literature.
Linearity
| Biological Matrix | Analytical Method | Linear Range (ng/mL) | Correlation Coefficient (r²) | Citation |
| Human Plasma | LC-MS/MS | 0.8 - 32 | Not Reported | [1] |
| Human Plasma | LC-MS/MS | 1.09 - 30.0 | > 0.998 | [2] |
| Human Plasma | LC-MS/MS | LLOQ to 40 | ≥ 0.997 | [3][4] |
| Human Serum | LC-MS/MS | 0.5 - 400 | > 0.999 | [5] |
Accuracy and Precision
| Biological Matrix | Analytical Method | Concentration Level | Accuracy (%) | Precision (%CV) | Citation |
| Human Plasma | LC-MS/MS | 1.6 ng/mL (Low) | Not Reported | Within-day: 11%, Between-day: 11% | [1] |
| Human Plasma | LC-MS/MS | 8 ng/mL (High) | Not Reported | Within-day: 7%, Between-day: 7% | [1] |
| Human Plasma | LC-MS/MS | LLOQ to ULOQ | 92 - 114 | < 7.1 (<16 at LLOQ) | [3][4] |
| Human Plasma | LC-MS/MS | Not Specified | Within FDA guidelines | Within FDA guidelines | [2] |
Lower Limit of Quantification (LLOQ)
| Biological Matrix | Analytical Method | LLOQ (ng/mL) | Citation |
| Human Plasma | LC-MS/MS | 0.8 | [1] |
| Human Plasma | LC-MS/MS | 1.09 | [2] |
| Human Plasma | LC-MS/MS | 0.5 | [3][4] |
| Human Serum | LC-MS/MS | 0.5 | [5] |
Comparison with Alternative Internal Standard: Carbamazepine
While deuterated internal standards like this compound are often the standard of choice, other structurally unrelated compounds can also be employed. Carbamazepine has been successfully used as an internal standard for the simultaneous quantification of nortriptyline and 10-hydroxynortriptyline in human plasma.
Performance Data for Carbamazepine as an Internal Standard
| Biological Matrix | Analytical Method | Linear Range (ng/mL) | LLOQ (ng/mL) | Accuracy & Precision | Citation |
| Human Plasma | LC-MS/MS | 1.09 - 30.0 | 1.09 | Within FDA guidelines | [2] |
Considerations for Internal Standard Selection:
-
Deuterated Internal Standards (this compound):
-
Advantages: Co-elute closely with the analyte, providing excellent compensation for matrix effects and variability in extraction and ionization.[6]
-
Disadvantages: Potential for isotopic exchange or differential matrix effects in some cases, although generally minimal. Can be more expensive than non-deuterated alternatives.
-
-
Non-Deuterated, Structurally Unrelated Internal Standards (Carbamazepine):
-
Advantages: Cost-effective and readily available.
-
Disadvantages: May not perfectly mimic the behavior of the analyte during sample preparation and ionization, potentially leading to less accurate correction for matrix effects. Elution times may differ significantly from the analyte.
-
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation: Protein Precipitation (Plasma)
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard, this compound.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (Plasma)
-
To 500 µL of plasma sample, add the internal standard solution.
-
Add 5 mL of an appropriate organic solvent (e.g., methyl t-butyl ether).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the analyte and internal standard.
Visualizing the Workflow and Rationale
To better illustrate the processes and concepts discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Bioanalytical workflow for the quantification of (E)-10-Hydroxynortriptyline.
Caption: Rationale for using a stable isotope-labeled internal standard.
References
- 1. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
Safety Operating Guide
Proper Disposal of (E)-10-Hydroxynortriptyline-d3: A Guide for Laboratory Professionals
The proper disposal of (E)-10-Hydroxynortriptyline-d3, a deuterated metabolite of the tricyclic antidepressant nortriptyline, is crucial for ensuring laboratory safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be handled as hazardous waste, following stringent disposal protocols.
Pre-Disposal Safety and Handling
Before beginning the disposal process, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local regulations.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure. This includes:
-
Eye Protection: Safety goggles with side-shields[1].
-
Hand Protection: Chemical-resistant protective gloves[1].
-
Body Protection: An impervious lab coat or clothing[1].
-
Respiratory Protection: A suitable respirator should be used, especially if there is a risk of dust or aerosol formation[2].
Handling Precautions:
-
Avoid all personal contact, including inhalation and contact with skin and eyes[1].
-
Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation of dust and aerosols[1].
-
Do not eat, drink, or smoke in the area where the chemical is being handled[1][2].
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as regulated chemical waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and kept tightly sealed when not in use.
-
-
Spillage and Containment:
-
In the event of a spill, prevent further leakage and keep the product away from drains and water courses[1].
-
For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders[1].
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, closed container for disposal[3].
-
-
Final Disposal:
-
The designated waste container holding the this compound must be disposed of through an approved and licensed hazardous waste disposal facility[1][2].
-
It is the responsibility of the chemical waste generator to adhere to all prevailing country, federal, state, and local regulations for chemical waste disposal[1][3]. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
